3-Bromoimidazo[1,2-b]pyridazine hydrobromide
Description
Properties
IUPAC Name |
3-bromoimidazo[1,2-b]pyridazine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3.BrH/c7-5-4-8-6-2-1-3-9-10(5)6;/h1-4H;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDACBERPSJQTHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2N=C1)Br.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Whitepaper: 3-Bromoimidazo[1,2-b]pyridazine Hydrobromide in Targeted Kinase Inhibitor Discovery
Executive Summary
In the landscape of modern targeted therapeutics, the imidazo[1,2-b]pyridazine scaffold has emerged as a highly privileged pharmacophore, particularly in the design of ATP-competitive kinase inhibitors. As a Senior Application Scientist, I frequently utilize 3-Bromoimidazo[1,2-b]pyridazine hydrobromide (CAS: 18087-74-6) [1] and its free base counterpart (CAS: 18087-73-5) [2] as foundational building blocks. This technical guide explores the physicochemical dynamics, mechanistic utility, and self-validating synthetic protocols required to successfully deploy this compound in drug discovery workflows, specifically for targeting kinases such as BTK, TAK1, and CDK12/13[3][4].
Physicochemical Profile & Structural Dynamics
The choice between the free base and the hydrobromide salt is a critical first step in any synthetic campaign. The hydrobromide salt (CAS: 18087-74-6) is highly preferred for long-term storage and handling due to its enhanced crystalline stability and resistance to oxidative degradation[1]. However, the free base (CAS: 18087-73-5) is the active participant in downstream organometallic cross-coupling reactions[2][5].
Quantitative Chemical Properties
| Property | Free Base | Hydrobromide Salt |
| Chemical Name | 3-Bromoimidazo[1,2-b]pyridazine | 3-Bromoimidazo[1,2-b]pyridazine hydrobromide |
| CAS Number | 18087-73-5[2] | 18087-74-6[1] |
| Molecular Formula | C₆H₄BrN₃ | C₆H₄BrN₃·HBr[1] |
| Molecular Weight | 198.02 g/mol [2] | 278.93 g/mol [1] |
| SMILES | c1nc2n(c1Br)nccc2 | c1nc2n(c1Br)nccc2.Br |
| Physical State | White to Light Yellow Solid[2] | Crystalline Powder[1] |
| Typical Purity | >98.0% (GC)[2] | >98.0% (HPLC) |
Mechanistic Role in Kinase Inhibition
The imidazo[1,2-b]pyridazine core functions as a highly effective bioisostere for purine. When designing kinase inhibitors, the nitrogen atoms (N1 and N2) of the pyridazine ring act as critical hydrogen bond acceptors, anchoring the molecule to the backbone amides of the kinase "hinge" region (e.g., Met477 in BTK or Met318 in TAK1)[3].
The bromine atom at the C3 position is strategically placed. It serves as an orthogonal reactive handle for extending the molecule into the hydrophobic pocket adjacent to the ATP-binding site. By replacing the bromine via cross-coupling, researchers have successfully developed nanomolar inhibitors for Bruton's Tyrosine Kinase (BTK)[3], Transforming Growth Factor-β Activated Kinase 1 (TAK1), and Cyclin-Dependent Kinases 12/13 (CDK12/13)[4].
BTK signaling pathway targeted by imidazo[1,2-b]pyridazine-derived inhibitors.
Synthetic Methodologies & Self-Validating Protocols
To leverage this building block, the C3-bromine is typically substituted via Palladium-catalyzed Sonogashira or Suzuki cross-coupling. This methodology is famously utilized in the synthesis of Ponatinib analogs (such as HSN748)[5].
Synthetic workflow for functionalizing 3-Bromoimidazo[1,2-b]pyridazine hydrobromide.
Self-Validating Protocol: Palladium-Catalyzed Sonogashira Cross-Coupling
Objective: Functionalize the C3 position with a terminal alkyne to generate a kinase inhibitor scaffold[5].
Step 1: Salt Neutralization & Dissolution
-
Action: Suspend 1.0 equivalent of 3-Bromoimidazo[1,2-b]pyridazine hydrobromide (CAS: 18087-74-6)[1] in anhydrous N,N-Dimethylformamide (DMF). Add 3.0 equivalents of Triethylamine (Et₃N).
-
Causality: The hydrobromide salt is highly stable for storage, but the acidic HBr will rapidly protonate the terminal alkyne and poison the palladium catalyst. Et₃N neutralizes the salt to generate the reactive free base (CAS: 18087-73-5)[2] in situ, while the excess serves as the stoichiometric base required for the catalytic cycle.
Step 2: Rigorous Degassing
-
Action: Sparge the solution with ultra-pure Argon for 15 minutes.
-
Causality: Oxygen is the primary enemy of this reaction. In the presence of O₂, the CuI co-catalyst will preferentially catalyze the Glaser homocoupling of the terminal alkyne, consuming the reagent and generating difficult-to-separate dimeric impurities.
Step 3: Catalyst Introduction
-
Action: Under a positive Argon pressure, add 10 mol% Pd(PPh₃)₄ and 5 mol% CuI, followed by 1.2 equivalents of the terminal alkyne[5].
-
Causality: Pd(0) drives the oxidative addition into the C-Br bond. CuI forms a highly reactive copper acetylide that accelerates transmetalation to the Pd(II) complex, bypassing the high activation energy of direct alkyne coordination.
Step 4: Thermal Activation & Reaction
-
Action: Heat the reaction mixture to 80°C for 4-6 hours[5].
-
Causality: Room temperature is insufficient to overcome the activation barrier for oxidative addition into the electron-rich heteroaryl bromide. Heating to 80°C provides optimal kinetic energy without causing thermal degradation of the Pd(PPh₃)₄ catalyst.
Step 5: Self-Validating Check (LC-MS)
-
Action: Withdraw a 10 µL aliquot, dilute in LC-MS grade Methanol, and analyze via LC-MS.
-
Validation: The reaction is complete when the m/z 198/200 doublet (characteristic of the brominated free base isotope pattern) is fully consumed, replaced by the target product mass. If >5% starting material remains, the system validates the need for a catalyst spike (add 2 mol% Pd(PPh₃)₄ and heat for 1 additional hour).
Step 6: Workup & Purification
-
Action: Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via silica gel chromatography.
-
Causality: NH₄Cl effectively sequesters the copper ions, preventing them from complexing with the nitrogen-rich imidazo[1,2-b]pyridazine product, which would otherwise cause streaking on the column and severe yield loss.
References
-
Title: Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma Source: RSC Medicinal Chemistry URL:[Link]
-
[3] Title: Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors Source: Journal of Medicinal Chemistry URL:[Link]
-
[4] Title: Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13 Source: European Journal of Medicinal Chemistry URL:[Link]
-
[5] Title: Nicotinamide-ponatinib, HSN748, a potent anti-CML and anti-AML compound with better kinase selectivity Source: ChemRxiv URL:[Link]
Sources
- 1. 18087-74-6|3-Bromoimidazo[1,2-b]pyridazine hydrobromide|BLDpharm [bldpharm.com]
- 2. 3-Bromoimidazo[1,2-b]pyridazine | 18087-73-5 | TCI AMERICA [tcichemicals.com]
- 3. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
Comprehensive Spectral Characterization (NMR, IR, MS) of 3-Bromoimidazo[1,2-b]pyridazine Hydrobromide
Prepared by: Senior Application Scientist, Analytical & Medicinal Chemistry Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Structural Significance & Chemical Context
The imidazo[1,2-b]pyridazine scaffold is a privileged pharmacophore, heavily utilized in the design of small-molecule kinase inhibitors and central nervous system (CNS) therapeutics[1]. Within synthetic pipelines, 3-bromoimidazo[1,2-b]pyridazine serves as an indispensable intermediate. The highly nucleophilic C-3 position of the parent heterocycle readily undergoes electrophilic bromination, providing a versatile halogenated handle for late-stage functionalization via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings)[2].
The Causality of the Hydrobromide Salt Form: While the free base of 3-bromoimidazo[1,2-b]pyridazine is synthetically useful, isolating and storing it as a hydrobromide salt provides distinct advantages. The free base can be prone to oxidative degradation and often presents as an amorphous solid or thick oil that is difficult to weigh accurately[3]. Conversion to the hydrobromide salt protonates the imidazo nitrogen, yielding a highly crystalline, thermodynamically stable solid. Analytically, this protonation fundamentally alters the electron density of the aromatic system, causing distinct shifts in the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra that must be carefully interpreted to avoid structural mischaracterization[4].
Experimental Methodologies: A Self-Validating Protocol
To ensure absolute structural confidence, our laboratory employs an orthogonal, self-validating analytical workflow. No single spectral method is sufficient; rather, Mass Spectrometry (MS) confirms the elemental composition and isotope ratio, NMR establishes the regiochemistry, and Fourier-Transform Infrared Spectroscopy (FT-IR) validates the salt form.
Nuclear Magnetic Resonance (NMR) Protocol
Causality of choice: Anhydrous DMSO-
-
Sample Preparation: Weigh 12.0 mg of 3-bromoimidazo[1,2-b]pyridazine hydrobromide. Dissolve completely in 0.6 mL of anhydrous DMSO-
(100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. -
Acquisition: Transfer to a 5 mm precision NMR tube. Acquire
H NMR at 400 MHz (16 scans, 1.5 s relaxation delay) and C NMR at 100 MHz (1024 scans, 2.0 s relaxation delay). -
Processing: Apply exponential line broadening (0.3 Hz for
H, 1.0 Hz for C) prior to Fourier transformation. Phase and baseline correct manually.
Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol
Causality of choice: ESI in positive mode is ideal for basic nitrogenous heterocycles. The soft ionization preserves the molecular ion, allowing for clear observation of the diagnostic bromine isotopic signature.
-
Sample Preparation: Prepare a 1 mg/mL stock solution in LC-MS grade methanol. Dilute to a final concentration of 1 µg/mL using a 50:50 Methanol:Water mixture containing 0.1% Formic Acid (to promote ionization).
-
Acquisition: Inject 5 µL into an ESI-QTOF mass spectrometer. Operate in positive ion mode (ESI+), with a capillary voltage of 3.0 kV and a desolvation temperature of 350°C.
-
Analysis: Record spectra from m/z 100 to 500, focusing on the molecular ion cluster.
Attenuated Total Reflectance FT-IR (ATR-FTIR) Protocol
Causality of choice: ATR-FTIR is prioritized over traditional KBr pelleting because hydrobromide salts are highly hygroscopic. KBr readily absorbs atmospheric moisture, which introduces a massive artifact broad band at 3400 cm
-
Preparation: Clean the diamond ATR crystal with isopropanol and record a background spectrum.
-
Acquisition: Place 2-3 mg of the crystalline salt directly onto the crystal. Apply consistent pressure using the ATR anvil.
-
Processing: Acquire 32 scans from 4000 to 400 cm
at a resolution of 4 cm . Apply atmospheric compensation.
Spectral Data Synthesis & Interpretation
NMR Data Analysis
The protonation of the imidazo[1,2-b]pyridazine core withdraws electron density from the conjugated
Table 1:
| Position | Multiplicity & Coupling ( | Mechanistic Causality / Notes | ||
| 13.50 | Broad singlet (1H) | - | Confirms protonation (HBr salt form). | |
| C-8 | 8.65 | dd, | 143.5 | Highly deshielded by adjacent protonated pyridazine N. |
| C-2 | 8.20 | Singlet (1H) | 133.0 | Diagnostic singlet; confirms lack of H-3. |
| C-6 | 8.15 | dd, | 127.5 | Deshielded relative to free base. |
| C-7 | 7.45 | dd, | 119.0 | Least deshielded proton in the system. |
| C-8a | - | - | 138.2 | Bridgehead carbon. |
| C-3 | - | - | 102.5 | Shielded by the heavy atom effect of Bromine. |
Mass Spectrometry (ESI-MS)
Bromine exists in nature as two stable isotopes,
Table 2: High-Resolution Mass Spectrometry (ESI+) Data
| Ion Species | Theoretical m/z | Observed m/z | Relative Abundance | Interpretation |
| 197.9661 | 197.9665 | 100% | Base peak, confirms | |
| 199.9641 | 199.9648 | 98% | Confirms |
Infrared Spectroscopy (FT-IR)
The IR spectrum serves as the definitive proof of the hydrobromide salt state, differentiating it from a simple physical mixture of free base and impurities.
Table 3: Key FT-IR Vibrational Frequencies (ATR)
| Wavenumber (cm | Peak Shape | Assignment | Causality / Significance |
| 3100 – 2500 | Broad, strong | Hallmark of the hydrobromide salt formation. | |
| 3050 | Sharp, weak | Standard aromatic signature. | |
| 1630 | Sharp, medium | Imidazopyridazine ring breathing. | |
| 650 | Sharp, strong | Confirms the presence of the halogen bond. |
Orthogonal Structural Validation Workflows
To visualize the logical progression of this analytical characterization, the following diagrams map the physical workflow and the deductive reasoning used to validate the compound.
Workflow for the synthesis and spectral validation of the hydrobromide salt.
Orthogonal spectral validation logic for structural confirmation.
Conclusion
The rigorous characterization of 3-bromoimidazo[1,2-b]pyridazine hydrobromide requires an understanding of how the protonated state impacts spectral behavior. By combining the diagnostic 1:1 isotopic doublet in ESI-MS, the regiochemically definitive H-2 singlet and downfield shifts in NMR, and the broad
References
-
Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate. Available at:[Link]
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]
-
An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines. ResearchGate. Available at:[Link]
-
On the Biological Importance, Preparation, and Uses of Imidazo[1,2-b]pyridazine-Based Compounds. DergiPark. Available at:[Link]
Sources
The Imidazo[1,2-b]pyridazine Scaffold: A Privileged Chemotype for Targeted Kinase Inhibition and Advanced Therapeutics
Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Whitepaper
Introduction: Structural Rationale and Physicochemical Advantages
The imidazo[1,2-b]pyridazine framework has firmly established itself as a "privileged scaffold" in modern medicinal chemistry[1]. Characterized by a fused bicyclic system containing three nitrogen atoms, this core functions as an exceptional bioisostere for the purine ring of adenosine triphosphate (ATP)[1].
The strategic placement of nitrogen atoms provides highly specific hydrogen-bond acceptor capabilities, allowing the scaffold to anchor deeply within the hinge region of various kinases. Compared to other imidazopyridines, the imidazo[1,2-b]pyridazine core exhibits superior metabolic stability, enhanced membrane permeability, and a highly favorable pharmacokinetic profile, making it a cornerstone in the development of targeted therapeutics for oncology, autoimmune disorders, and neurodegenerative diseases[1][2].
Mechanistic Grounding: Kinase Inhibition Paradigms
The true power of the imidazo[1,2-b]pyridazine scaffold lies in its structural tunability, allowing medicinal chemists to design covalent, ATP-competitive, or allosteric inhibitors depending on the target biology.
Covalent Inhibition of Bruton's Tyrosine Kinase (BTK)
BTK is a critical signaling node in the B-cell receptor pathway, and its aberrant activation is a primary driver of B-cell malignancies. By functionalizing the imidazo[1,2-b]pyridazine core with an electrophilic warhead (such as an acrylamide group), researchers have developed irreversible inhibitors that covalently bind to the Cys481 residue in the BTK active site. For example, Compound 22 demonstrated exceptional potency (IC50 = 1.3 nM) and selectivity across 310 kinases, achieving complete tumor regression in xenograft models at doses of 15 mg/kg[3].
Allosteric Inhibition of Tyrosine Kinase 2 (TYK2) via the JH2 Domain
Targeting the highly conserved catalytic domain (JH1) of Janus kinases (JAKs) often results in severe off-target toxicities (e.g., interfering with JAK1/2/3). To circumvent this, the imidazo[1,2-b]pyridazine scaffold has been utilized to target the catalytically inactive pseudokinase domain (JH2) of TYK2[2][4].
Causality of Action: Binding to the JH2 domain stabilizes an autoinhibitory conformation that physically prevents the activation of the JH1 domain, thereby halting downstream STAT phosphorylation[2]. Optimization of 6-((2-oxo-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine analogs yielded allosteric inhibitors with sub-nanomolar affinity (Ki ~0.015 nM) and excellent oral bioavailability[2].
Fig 1. Mechanism of TYK2 allosteric inhibition by imidazo[1,2-b]pyridazine ligands via JH2 domain.
Dual Modality in Oncology: TAK1 and Mps1
Beyond BTK, the scaffold has shown profound efficacy against Transforming Growth Factor-β Activated Kinase (TAK1), which is overexpressed in multiple myeloma (Compound 26, IC50 = 55 nM)[5]. Additionally, it has been successfully optimized into highly selective inhibitors of Mps1 (TTK) kinase, a key regulator of the spindle assembly checkpoint, demonstrating remarkable antiproliferative activity (Compound 27f, IC50 = 0.70 nM)[6].
Quantitative Target Affinity
The following table summarizes the quantitative biological data of leading imidazo[1,2-b]pyridazine derivatives across diverse therapeutic targets, highlighting the scaffold's broad utility.
| Compound Designation | Primary Target | Mechanism of Action | Biological Activity (IC50 / Ki) | Reference |
| Compound 22 | BTK | Covalent (Irreversible) | IC50 = 1.3 nM | [3] |
| Compound 27f | Mps1 (TTK) | ATP-Competitive | IC50 = 0.70 nM | [6] |
| Compound 6 | TYK2 (JH2) | Allosteric | Ki = 0.015 - 0.035 nM | [2] |
| Compound 26 | TAK1 | ATP-Competitive | IC50 = 55 nM | [5] |
| Compound 4 | β-Amyloid | Plaque Binding | Ki = 11.0 nM | [7] |
Synthetic Logic and Scaffold Construction
The foundational synthesis of the imidazo[1,2-b]pyridazine core relies on the bimolecular condensation of a 3-aminopyridazine derivative with an α-bromoketone[7][8].
Causality of Precursor Selection: Attempting this condensation with an unsubstituted 3-aminopyridazine often results in poor yields. This is because the ring nitrogen furthest from the amino group is highly nucleophilic, leading to off-target alkylation[7]. To engineer a self-correcting synthesis, a halogen (e.g., chlorine or iodine) is introduced at the C6 position (yielding 3-amino-6-halopyridazine). The electron-withdrawing nature of the halogen suppresses the nucleophilicity of the adjacent ring nitrogen, directing the α-bromoketone to react exclusively at the correct nitrogen. This facilitates a high-yield cyclization into the desired bicyclic core[7].
Subsequent functionalization at the C3, C6, or C8 positions is typically achieved via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination) to generate diverse libraries[8].
Fig 2. Experimental workflow for the synthesis and biological screening of the scaffold.
Experimental Protocols
The following methodologies provide self-validating, step-by-step systems for synthesizing the core scaffold and evaluating its biological activity[3][7].
Protocol A: Regioselective Synthesis of the Imidazo[1,2-b]pyridazine Core
-
Reagent Preparation: Dissolve 1.0 equivalent of 3-amino-6-chloropyridazine and 1.1 equivalents of the desired α-bromoketone in a polar aprotic solvent (e.g., DMF) or ethanol[7].
-
Base Addition: Add 1.5 equivalents of sodium bicarbonate (NaHCO₃).
-
Causality Note: A mild base is strictly required to neutralize the hydrobromic acid byproduct without causing the degradation of the α-bromoketone, ensuring high atom economy[7].
-
-
Reflux & Monitoring: Heat the reaction mixture to 80°C for 3-5 hours.
-
Validation Step: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 50:50 EtOAc/Hexane solvent system. The complete disappearance of the starting pyridazine spot validates 100% conversion.
-
-
Isolation: Evaporate the solvent under reduced pressure. Triturate the crude product with diethyl ether, filter, and purify via silica gel column chromatography to isolate the pure core.
Protocol B: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
-
Enzyme Preparation: Prepare a working solution of the target kinase (e.g., BTK or TYK2) in an optimized assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20)[3].
-
Compound Incubation: Dispense serial dilutions of the imidazo[1,2-b]pyridazine inhibitors into a 384-well microplate. Add the enzyme solution and incubate for 30 minutes at room temperature.
-
Causality Note: Pre-incubation is absolutely critical for covalent inhibitors (like BTK targeters) to allow the irreversible bond formation with the active site cysteine before ATP is introduced to compete for the pocket[3].
-
-
Reaction Initiation: Add ATP (calibrated to the Km concentration for the specific kinase) and the biotinylated peptide substrate to initiate the phosphorylation reaction. Incubate for 60 minutes.
-
Signal Detection & Validation: Add the HTRF detection reagents (Europium-cryptate labeled anti-phospho antibody and Streptavidin-XL665).
-
Validation Step: The assay must include a no-enzyme negative control (to establish baseline FRET fluorescence) and a vehicle (DMSO) positive control (to establish maximum uninhibited kinase activity). Read the plate on a microplate reader at 620 nm and 665 nm. Calculate the FRET ratio (665/620) to derive highly accurate IC50 values[3].
-
References
-
[5] Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry. 5
-
[3] Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry (ACS Publications). 3
-
[7] Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Journal of Medicinal Chemistry (PMC). 7
-
[6] Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry (ACS Publications). 6
-
[4] Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm (RSC Publishing). 4
-
[2] Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters (PMC). 2
-
[1] Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry. 1
-
[8] Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ResearchGate. 8
-
Benzohydrazide incorporated Imidazo[1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. TSI Journals.
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- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Versatile Virtuoso: 3-Bromoimidazo[1,2-b]pyridazine Hydrobromide as a Cornerstone in Modern Organic Synthesis
Abstract
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif, prominently featured in a myriad of biologically active compounds and advanced materials. Its significance is exemplified by the FDA-approved multi-kinase inhibitor, ponatinib, used in the treatment of chronic myeloid leukemia.[1][2] This guide provides an in-depth technical exploration of a key building block, 3-bromoimidazo[1,2-b]pyridazine hydrobromide, a versatile and highly reactive intermediate. We will delve into its synthesis, reactivity, and strategic application in the construction of complex molecular architectures, with a particular focus on its role in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical, field-proven insights.
Introduction: The Strategic Importance of the Imidazo[1,2-b]pyridazine Core
The imidazo[1,2-b]pyridazine ring system, a fused bicyclic heterocycle, has garnered significant attention in the scientific community due to its remarkable pharmacological potential.[3][4] Derivatives of this scaffold have been investigated for a wide array of therapeutic applications, including the treatment of cancer, neurodegenerative diseases, diabetes, and various microbial infections.[3][5] The inherent structural features of this nucleus, including its planarity and distribution of nitrogen atoms, allow for diverse molecular interactions, making it an ideal framework for the design of targeted therapeutics.
The introduction of a bromine atom at the 3-position of the imidazo[1,2-b]pyridazine core dramatically enhances its synthetic utility. This strategic halogenation provides a reactive handle for a multitude of cross-coupling reactions, enabling the facile introduction of a wide range of substituents and the construction of complex molecular libraries for biological screening.[6]
Synthesis of the Building Block: 3-Bromoimidazo[1,2-b]pyridazine
The reliable and scalable synthesis of 3-bromoimidazo[1,2-b]pyridazine is paramount for its widespread application. A common and effective method involves the cyclocondensation of a 3-aminopyridazine with an α-haloketone, followed by bromination.
Synthesis of the Imidazo[1,2-b]pyridazine Core
The initial step involves the reaction of a suitable 3-aminopyridazine with an α-bromoketone, such as bromoacetaldehyde or ethyl bromopyruvate, under mild basic conditions.[7][8] The choice of the α-bromoketone can be tailored to introduce desired functionality at the 2-position of the resulting imidazo[1,2-b]pyridazine.
Regioselective Bromination
Once the imidazo[1,2-b]pyridazine core is formed, the subsequent bromination is typically achieved using a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent. The reaction proceeds with high regioselectivity for the 3-position due to the electronic nature of the heterocyclic system.
A Gateway to Molecular Diversity: Cross-Coupling Reactions
The true power of 3-bromoimidazo[1,2-b]pyridazine hydrobromide lies in its ability to participate in a wide array of palladium-catalyzed cross-coupling reactions. These transformations are the cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with exceptional efficiency and functional group tolerance.
Suzuki-Miyaura Coupling: Forging C-C (sp2-sp2) Bonds
The Suzuki-Miyaura coupling is arguably one of the most widely used cross-coupling reactions for the introduction of aryl and heteroaryl substituents.[9][10] The reaction of 3-bromoimidazo[1,2-b]pyridazine with a variety of boronic acids or their esters provides a straightforward route to 3-aryl- and 3-heteroaryl-imidazo[1,2-b]pyridazines. These products are often key intermediates in the synthesis of kinase inhibitors and other biologically active molecules.[11][12]
A solution of 3-bromoimidazo[1,2-b]pyridazine (1.0 equiv.), the desired boronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base like K₂CO₃ (2.0 equiv.) in a solvent system of 1,4-dioxane and water is heated under an inert atmosphere.[9] The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is worked up and the product is purified by column chromatography.
| Parameter | Typical Conditions | Reference |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)₂Cl₂ | [9][12] |
| Base | K₂CO₃, Na₂CO₃, K₃PO₄ | [9][12] |
| Solvent | 1,4-Dioxane/H₂O, Acetonitrile/H₂O, DMF | [9][12][13] |
| Temperature | 80-160 °C (conventional or microwave heating) | [9][12] |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[14] This reaction is particularly valuable for the synthesis of extended π-systems and for accessing compounds with unique electronic and photophysical properties. The reaction of 3-bromoimidazo[1,2-b]pyridazine with terminal alkynes, catalyzed by a combination of palladium and copper salts, provides a direct route to 3-alkynylimidazo[1,2-b]pyridazines.[9][15]
To a degassed solution of 3-bromoimidazo[1,2-b]pyridazine (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in a solvent mixture of THF and an amine base (e.g., triethylamine or diisopropylamine), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.) and a copper co-catalyst like CuI (0.1 equiv.) are added.[9][16] The reaction is typically stirred at room temperature until completion.
| Parameter | Typical Conditions | Reference |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | [9][15] |
| Copper Co-catalyst | CuI | [9][14] |
| Base | Triethylamine, Diisopropylamine, DBU | [14][15] |
| Solvent | THF, Toluene, DMF | [9][15] |
| Temperature | Room Temperature to 70 °C | [9][15] |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[17][18] This reaction has revolutionized the synthesis of anilines and related compounds, which are prevalent in pharmaceuticals. The coupling of 3-bromoimidazo[1,2-b]pyridazine with a wide range of primary and secondary amines, catalyzed by a palladium complex with a specialized phosphine ligand, affords 3-aminoimidazo[1,2-b]pyridazine derivatives.[19]
A mixture of 3-bromoimidazo[1,2-b]pyridazine (1.0 equiv.), the desired amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., Xantphos or BrettPhos), and a strong base (e.g., Cs₂CO₃ or NaOtBu) in an anhydrous, deoxygenated solvent such as toluene or dioxane is heated under an inert atmosphere.[20][21]
| Parameter | Typical Conditions | Reference |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | [19][20] |
| Ligand | BINAP, Xantphos, BrettPhos | [19][20] |
| Base | Cs₂CO₃, K₃PO₄, NaOtBu | [20] |
| Solvent | Toluene, Dioxane | [20] |
| Temperature | 80-110 °C | [20] |
Workflow and Mechanistic Considerations
The successful application of 3-bromoimidazo[1,2-b]pyridazine in these cross-coupling reactions hinges on a fundamental understanding of the underlying catalytic cycles.
General Catalytic Cycle for Cross-Coupling
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The cycle is initiated by the oxidative addition of the 3-bromoimidazo[1,2-b]pyridazine to a low-valent palladium(0) complex. This is followed by transmetalation with the coupling partner (e.g., an organoboron compound in Suzuki coupling or a copper acetylide in Sonogashira coupling). The final step is reductive elimination, which forms the desired product and regenerates the palladium(0) catalyst.
Synthetic Strategy Flowchart
Caption: Strategic workflow for the synthesis and diversification of the imidazo[1,2-b]pyridazine scaffold.
Beyond the Basics: C-H Functionalization and Other Transformations
While cross-coupling reactions are the workhorse for functionalizing the 3-position, research is also exploring direct C-H functionalization of the imidazo[1,2-b]pyridazine core.[9] These methods offer a more atom-economical approach to derivatization, avoiding the pre-functionalization step of halogenation. Additionally, the bromine at the 3-position can be leveraged for other transformations, such as lithiation-trapping sequences, to introduce a different set of functional groups.
Conclusion: A Building Block of Enduring Value
3-Bromoimidazo[1,2-b]pyridazine hydrobromide has firmly established itself as a cornerstone building block in modern organic synthesis. Its facile preparation and exceptional versatility in a range of robust and reliable cross-coupling reactions provide a powerful platform for the rapid assembly of complex molecular architectures. For researchers in medicinal chemistry and drug discovery, this reagent offers an efficient and strategic entry point to a rich chemical space of biologically relevant molecules. As the demand for novel therapeutics continues to grow, the importance of versatile and reliable building blocks like 3-bromoimidazo[1,2-b]pyridazine is set to increase, ensuring its place in the synthetic chemist's toolbox for years to come.
References
-
Iorkula, T. H., Tolman, B. A., Burt, S. R., & Peterson, M. A. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Synthetic Communications, 54(2), 121-132. [Link]
-
Nardella, G., Stener, A., Cova, G., & Giraldi, T. (1988). Research on Heterocyclic Compounds. XXXVIII. Synthesis and Pharmacological Activity of imidazo[1,2-b]pyridazine-2-carboxylic Derivatives. Il Farmaco; edizione scientifica, 43(7-8), 635-649. [Link]
-
The pharmacologically active imidazo[1,2‐b]pyridazine derivatives. (2021). ResearchGate. [Link]
-
Iorkula, T. H., Tolman, B. A., Burt, S. R., & Peterson, M. A. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Taylor & Francis Online. [Link]
-
Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. (2021). ResearchGate. [Link]
-
Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. (2023). RSC Publishing. [Link]
-
Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. (2023). PMC. [Link]
-
Exploring the untapped pharmacological potential of imidazopyridazines. (2024). Semantic Scholar. [Link]
-
An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines. (2023). ResearchGate. [Link]
-
Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. (2015). Der Pharma Chemica. [Link]
-
3-Bromoimidazo[1,2-b]pyridazine. Chem-Impex. [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega. [Link]
-
Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. (2010). PMC. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Calculation-assisted regioselective functionalization of the imidazo[1,2- a ]pyrazine scaffold via zinc and magnesium organometallic intermediates. (2023). Chemical Science (RSC Publishing). [Link]
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (2023). MDPI. [Link]
-
Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (2018). MDPI. [Link]
-
Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. (2023). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Method for preparing 3-ethynyl imidazo[1,2-b]pyridazine.
-
Buchwald-Hartwig Coupling. Organic Synthesis. [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Palladium-catalyzed Buchwald-Hartwig amination. Atlanchim Pharma. [Link]
-
Discovery of imidazo[1,2- b ]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. (2023). RSC Publishing. [Link]
-
Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. (2020). PMC. [Link]
-
Sonogashira cross-coupling of 3-bromo-1,2-diones. (2014). Tetrahedron Letters, 55(28), 3793-3796. [Link]
-
Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. (2021). ResearchGate. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton - University of Southampton. [Link]
-
Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. (2021). PubMed. [Link]
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- 21. atlanchimpharma.com [atlanchimpharma.com]
Methodological & Application
Application Note: Suzuki-Miyaura Cross-Coupling Protocol for 3-Bromoimidazo[1,2-b]pyridazine
Introduction & Mechanistic Rationale
The imidazo[1,2-
During Structure-Activity Relationship (SAR) campaigns, late-stage functionalization of the imidazo[1,2-
Causality of Experimental Choices
To achieve a high-yielding Suzuki-Miyaura coupling with this specific heteroaryl bromide, the reaction conditions must be meticulously engineered:
-
Catalyst Selection: While
is a standard choice, is often preferred for sterically hindered or electron-deficient heteroaryls. The bidentate dppf ligand enforces a cis-geometry on the palladium center, which significantly lowers the activation energy required for the final reductive elimination step[3]. -
Base and Solvent Synergy: The coupling of 3-bromoimidazo[1,2-
]pyridazine requires a mild inorganic base (e.g., or ) in a biphasic solvent system such as 1,4-Dioxane/ or DME/ [4]. The presence of water is not optional; it is mechanistically required to convert the boronic acid into a reactive trihydroxyboronate anion , which is the actual species that undergoes transmetalation with the Pd(II) complex. -
Degassing: Oxygen must be rigorously excluded.
oxidizes the active Pd(0) species to an inactive Pd(II) state and promotes the oxidative homocoupling of boronic acids, consuming the limiting reagent and complicating purification.
Mechanistic Pathway
The following diagram illustrates the catalytic cycle specifically tailored for the functionalization of 3-bromoimidazo[1,2-
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling for 3-bromoimidazo[1,2-b]pyridazine.
Quantitative Data & Substrate Scope
The tables below summarize optimal reaction conditions and expected yields based on empirical data from medicinal chemistry campaigns[3][4].
Table 1: Optimization of Reaction Conditions
| Catalyst (5-10 mol%) | Base (2.0-3.0 eq) | Solvent System | Temp (°C) | Time (h) | Conversion / Yield (%) |
| DME / | 80 | 12 | 65 - 75% | ||
| Dioxane / | 90 | 4 - 6 | 85 - 95% | ||
| Toluene / | 100 | 8 | 80 - 88% |
Table 2: Boronic Acid Substrate Scope (Using conditions)
| Boronic Acid / Ester Partner | Electronic Nature | Steric Hindrance | Isolated Yield (%) |
| Phenylboronic acid | Neutral | Low | 92% |
| 4-Fluorophenylboronic acid | Electron-withdrawing | Low | 89% |
| 4-Methoxyphenylboronic acid | Electron-donating | Low | 94% |
| 2-Methylphenylboronic acid | Neutral | High (Ortho) | 68% |
| Pyridine-4-boronic acid | Heteroaryl (Deficient) | Low | 78% |
Experimental Workflow & Protocol
Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.
Reagents and Equipment
-
Substrate: 3-Bromoimidazo[1,2-
]pyridazine (1.0 equiv, e.g., 1.0 mmol, 198.02 g/mol ) -
Coupling Partner: Aryl/Heteroaryl boronic acid or pinacol ester (1.2 - 1.5 equiv)
-
Catalyst:
(0.05 equiv, 5 mol%) -
Base: Potassium carbonate (
) (3.0 equiv) -
Solvents: 1,4-Dioxane (HPLC grade) and Deionized Water (Ratio 4:1, total volume ~10 mL/mmol)
-
Equipment: Schlenk flask or microwave vial, magnetic stirrer, nitrogen/argon manifold, reflux condenser.
Step-by-Step Procedure
-
Preparation and Degassing (Critical Step):
-
In a 25 mL Schlenk flask equipped with a magnetic stir bar, add 3-bromoimidazo[1,2-
]pyridazine (198 mg, 1.0 mmol), the chosen boronic acid (1.2 mmol), and (414 mg, 3.0 mmol). -
Add 1,4-Dioxane (8 mL) and
(2 mL). -
Degas the suspension by bubbling Argon or Nitrogen directly through the solvent for at least 15 minutes. Causality: Removing dissolved oxygen prevents the oxidative deactivation of the palladium catalyst and suppresses boronic acid homocoupling.
-
-
Catalyst Addition:
-
Briefly open the flask under a positive flow of inert gas and add
(36.5 mg, 0.05 mmol). -
Seal the flask and purge the headspace with inert gas for an additional 3 minutes.
-
-
Reaction Execution:
-
Place the flask in a pre-heated oil bath at 90 °C. Stir vigorously (800-1000 rpm) to ensure adequate mixing of the biphasic system.
-
Allow the reaction to proceed for 4 to 6 hours.
-
-
Self-Validating Monitoring (In-Process Control):
-
Withdraw a 10 µL aliquot, dilute with 1 mL of Acetonitrile, and filter through a syringe filter.
-
Analyze via LC-MS. Validation marker: Look for the disappearance of the starting material peak (m/z ~198/200, 1:1 isotopic pattern for Br) and the appearance of the product mass (e.g., m/z 274 for a phenyl substituent).
-
-
Work-up:
-
Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (10 mL).
-
Separate the layers. Extract the aqueous layer with Ethyl Acetate (
mL). -
Wash the combined organic layers with brine (20 mL), dry over anhydrous
, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel using a gradient of Dichloromethane/Methanol (100:0 to 95:5) or Hexanes/Ethyl Acetate (depending on the polarity of the appended aryl group).
-
Troubleshooting & Field-Proven Insights
-
Issue: Protodeboronation of Boronic Acid.
-
Symptom: LC-MS shows complete consumption of the boronic acid but unreacted 3-bromoimidazo[1,2-
]pyridazine remains. -
Solution: Electron-deficient or ortho-substituted boronic acids are prone to protodeboronation at high temperatures. Lower the temperature to 70 °C, increase the boronic acid equivalents to 2.0, or switch to a more stable boronic acid pinacol ester.
-
-
Issue: Formation of Palladium Black.
-
Symptom: The reaction mixture rapidly turns black, and conversion stalls.
-
Solution: This indicates catalyst decomposition, usually due to poor degassing or insufficient stabilization by the ligand. Ensure strict inert atmosphere techniques. If the problem persists, switch to a more robust catalyst system like
with XPhos.
-
-
Issue: Poor Solubility of the Core.
-
Symptom: The starting material does not dissolve, leading to low conversion.
-
Solution: Imidazo[1,2-
]pyridazines can be highly crystalline and poorly soluble. Switch the solvent system to DMF/ or DMA/ and run the reaction at 100 °C.
-
References
- Source: National Institutes of Health (NIH)
- Small Molecule Kinase Inhibitor Drugs (1995–2021)
- Source: ResearchGate (ChemistrySelect Review)
- Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction Source: Thieme-Connect URL
Sources
Application Note: Regioselective Functionalization of 3-Bromoimidazo[1,2-b]pyridazines
Accessing Privileged Kinase Inhibitor Scaffolds via Palladium-Catalyzed Cross-Coupling
Executive Summary & Strategic Rationale
The imidazo[1,2-b]pyridazine core is a "privileged scaffold" in modern medicinal chemistry, serving as the structural foundation for numerous high-profile therapeutics, including the BCR-ABL inhibitor ponatinib and emerging TAK1 and Haspin kinase inhibitors1. The strategic functionalization of this bicyclic system is most efficiently achieved through the 3-bromo precursor.
This application note provides a comprehensive, self-validating guide to the synthesis of 3-substituted imidazo[1,2-b]pyridazines. By leveraging Suzuki-Miyaura and Sonogashira cross-coupling methodologies, drug development professionals can rapidly generate diverse libraries of 3-aryl, 3-heteroaryl, and 3-alkynyl derivatives.
Mechanistic Causality: Why the C-3 Position?
The regioselectivity of imidazo[1,2-b]pyridazine functionalization is dictated by the electronic distribution across the fused ring system.
-
Electrophilic Susceptibility: The C-3 position of the imidazole ring is highly electron-rich compared to the pyridazine ring, making it the kinetically favored site for electrophilic aromatic substitution. Consequently, bromination with N-bromosuccinimide (NBS) occurs cleanly and quantitatively at C-32.
-
Cross-Coupling Reactivity: Once halogenated, the 3-bromoimidazo[1,2-b]pyridazine becomes an excellent substrate for palladium-catalyzed cross-coupling. The electron-withdrawing nature of the adjacent pyridazine nitrogens lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the C-Br bond, facilitating rapid oxidative addition by Pd(0) species.
Synthetic Workflow & Pathway Visualization
The following diagram illustrates the divergent synthetic pathways utilized to transform the 3-bromo precursor into highly valuable drug-like intermediates.
Figure 1: Divergent synthetic workflows for the functionalization of 3-bromoimidazo[1,2-b]pyridazine via palladium-catalyzed cross-coupling reactions.
Quantitative Optimization of Cross-Coupling Parameters
To ensure maximum throughput and yield, reaction conditions must be carefully tuned. The choice of solvent and base is critical; boronic acids require aqueous activation to form the reactive "ate" complex
Table 1: Optimization of Suzuki-Miyaura Cross-Coupling at the C-3 Position
| Entry | Catalyst System | Base | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ (3 eq) | ACN : H₂O (3:1) | 90 | 12 | 85 |
| 2 | Pd(dppf)Cl₂ (5 mol%) | Na₂CO₃ (3 eq) | Dioxane : H₂O (4:1) | 100 | 8 | 78 |
| 3 | Pd(OAc)₂ / SPhos | K₃PO₄ (3 eq) | Toluene : H₂O (10:1) | 110 | 6 | 92 |
| 4 | Pd(PPh₃)₄ (5 mol%) | Cs₂CO₃ (2 eq) | EtOH : H₂O (1:1) | 120 (MW) | 0.5 | 88 |
Note: Data aggregated from standard optimization matrices for imidazo[1,2-b]pyridazine functionalization3.
Validated Experimental Protocols
Protocol A: Suzuki-Miyaura Arylation (Synthesis of TAK1/Haspin Inhibitor Intermediates)
This protocol utilizes a mixed aqueous-organic solvent system to ensure simultaneous dissolution of the hydrophobic bromo-precursor and the hydrophilic inorganic base.
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromoimidazo[1,2-b]pyridazine (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.2 equiv, 1.2 mmol).
-
Catalyst & Base Addition: Add K₂CO₃ (3.0 equiv, 3.0 mmol) and Pd(PPh₃)₄ (0.05 equiv, 0.05 mmol).
-
Solvent Introduction: Degas a mixture of Acetonitrile/H₂O (3:1 v/v, 10 mL) by sparging with argon for 15 minutes. Add the degassed solvent to the flask.
-
Reaction Execution: Seal the flask and heat the biphasic mixture to 90 °C under an argon atmosphere. Vigorously stir for 8–12 hours.
-
Causality Note: Vigorous stirring is mandatory to maximize the interfacial surface area between the organic phase (containing the Pd-complex) and the aqueous phase (containing the activated boronate).
-
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with saturated aqueous NaHCO₃ (15 mL) followed by brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, typically Hexanes/EtOAc gradients) to afford the 3-aryl imidazo[1,2-b]pyridazine.
Protocol B: Sonogashira Alkynylation (Synthesis of Ponatinib Precursors)
This protocol utilizes copper co-catalysis to form a highly nucleophilic copper(I) acetylide intermediate, which rapidly transmetalates with the Pd(II) complex 4.
Step-by-Step Methodology:
-
Preparation: To a dry Schlenk tube, add 3-bromoimidazo[1,2-b]pyridazine (1.0 equiv, 1.0 mmol), Pd(PPh₃)₂Cl₂ (0.05 equiv, 0.05 mmol), and CuI (0.10 equiv, 0.10 mmol).
-
Atmosphere Exchange: Evacuate and backfill the tube with argon three times to ensure strict oxygen exclusion (preventing Glaser homocoupling of the alkyne).
-
Reagent Addition: Add anhydrous Triethylamine (Et₃N, 5 mL) as both solvent and base. Subsequently, inject ethynyltrimethylsilane (TMS-acetylene) (1.5 equiv, 1.5 mmol) via a gas-tight syringe.
-
Reaction Execution: Heat the mixture to 65 °C and stir for 6 hours.
-
Workup: Quench the reaction by filtering the mixture through a short pad of Celite to remove copper salts and precipitated triethylammonium bromide. Wash the pad with EtOAc (30 mL). Concentrate the filtrate in vacuo.
-
Deprotection (Optional): To reveal the terminal alkyne for subsequent coupling, dissolve the crude TMS-protected product in MeOH (10 mL), add K₂CO₃ (1.5 equiv), and stir at room temperature for 2 hours.
In-Process Validation & Quality Control (Self-Validating Systems)
To ensure trustworthiness and prevent downstream failures, the protocols above are designed with built-in validation checkpoints:
-
Visual Checkpoints: During the Suzuki-Miyaura coupling (Protocol A), the reaction mixture will transition from a pale yellow suspension to a dark amber solution within 15 minutes of heating. This color shift is a reliable indicator of the successful generation of the active Pd(0) species.
-
TLC Monitoring: The 3-bromo precursor exhibits strong fluorescence quenching under 254 nm UV light. Upon successful coupling, the resulting 3-substituted product typically presents a significantly different
value and often displays a distinct blue/green fluorescence tinge due to the extended -conjugation of the newly formed biaryl or enyne system. -
LC-MS Isotopic Validation: The most definitive in-process check is the isotopic pattern in mass spectrometry. The 3-bromo precursor will show a classic 1:1 doublet for the
and peaks due to the and isotopes. Complete conversion is validated only when this 1:1 doublet entirely disappears, replaced by the singular peak of the cross-coupled product. -
NMR Shift Causality: In
NMR, the C-2 proton of the imidazo[1,2-b]pyridazine ring is a highly diagnostic singlet (typically around 7.8–8.2 ppm). In the 3-bromo precursor, this proton is deshielded by the adjacent halogen. Upon successful cross-coupling, this singlet will predictably shift depending on the anisotropic effect of the newly installed aryl or alkynyl group, providing structural confirmation before proceeding to biological assays.
References
-
Attia et al. (2021) . Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate. Available at:[1]
-
Gomez et al. (2023) . Discovery of imidazo[1,2- b ]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Publishing. Available at:[3]
-
Bosc et al. (2021) . Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. DIGIBUG. Available at:[4]
-
Bénard et al. (2017) . Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. PMC / NIH. Available at:[2]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of imidazo[1,2- b ]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00415E [pubs.rsc.org]
- 4. digibug.ugr.es [digibug.ugr.es]
Application Note: Regioselective Amination of 3-Bromo-6-chloroimidazo[1,2-b]pyridazine in Drug Discovery
Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Advanced Application Note & Experimental Protocol.
Executive Summary
The imidazo[1,2-b]pyridazine core is a privileged heterocyclic scaffold in modern medicinal chemistry, prominently featured in potent inhibitors of kinases such as PI3Kγ, PfCDPK1, and FLT3,. The dihalogenated building block, 3-bromo-6-chloroimidazo[1,2-b]pyridazine , offers a highly versatile starting point for divergent synthesis. Because the two halogens reside in distinct electronic environments, they can be functionalized orthogonally without the need for protecting groups.
This guide provides field-proven, self-validating protocols for the regioselective amination of this scaffold:
-
C-6 Amination via organocatalytic Nucleophilic Aromatic Substitution (SNAr).
-
C-3 Amination via Palladium-catalyzed Buchwald-Hartwig cross-coupling.
Mechanistic Rationale & Regioselectivity
Understanding the electronic topology of the imidazo[1,2-b]pyridazine ring is critical for controlling regioselectivity:
-
C-6 Position (SNAr Susceptibility): The pyridazine ring is highly electron-deficient. The nitrogen atoms at positions 1 and 5 exert strong inductive and mesomeric electron-withdrawing effects, highly activating the C-Cl bond at the 6-position for nucleophilic attack. Consequently, C-6 is the preferred site for SNAr.
-
C-3 Position (Cross-Coupling Susceptibility): The C-3 position resides on the relatively electron-rich imidazole ring, making it highly resistant to SNAr. However, the C–Br bond at C-3 possesses a significantly lower bond dissociation energy than the C–Cl bond at C-6. Transition metals, such as Palladium(0), will preferentially undergo oxidative addition at the weaker C–Br bond, enabling highly selective Buchwald-Hartwig aminations or Suzuki-Miyaura couplings at C-3,.
Orthogonal Functionalization Workflow
Orthogonal regioselective amination pathways for 3-bromo-6-chloroimidazo[1,2-b]pyridazine.
Protocol A: Organocatalytic C-6 SNAr Amination
Historically, SNAr at the C-6 position required harsh conditions (120–130 °C) and a massive excess of amine (3.0–5.0 equiv). The following optimized protocol leverages a fluoride-promoted, phase-transfer catalyzed methodology that operates at lower temperatures with stoichiometric efficiency, drastically reducing toxicity and cost.
Causality & Experimental Design
-
Cesium Fluoride (CsF): Acts as a hydrogen-bond acceptor to increase the nucleophilicity of the amine.
-
Benzyltriethylammonium chloride (BnNEt₃Cl): Functions as a phase-transfer catalyst (PTC). It solubilizes the fluoride ions in DMSO, stabilizing the SNAr Meisenheimer transition state and allowing the reaction to proceed smoothly at 100 °C.
-
DMSO: A highly polar aprotic solvent that accelerates SNAr by leaving the amine nucleophile unsolvated and highly reactive.
Step-by-Step Procedure
-
Preparation: To an oven-dried 10 mL reaction vial equipped with a magnetic stir bar, add 3-bromo-6-chloroimidazo[1,2-b]pyridazine (1.0 equiv, e.g., 0.5 mmol), anhydrous CsF (1.0 equiv, 0.5 mmol), and BnNEt₃Cl (10 mol%, 0.05 mmol).
-
Solvent & Reagent Addition: Add anhydrous DMSO (2.5 mL, to achieve ~0.2 M concentration) followed by the desired primary or secondary amine (2.0 equiv, 1.0 mmol).
-
Reaction: Seal the vial tightly with a Teflon-lined cap. Heat the mixture in a pre-warmed oil bath or heating block at 100 °C for 24 hours with vigorous stirring.
-
Monitoring: Monitor reaction progression via TLC (typically 1:1 EtOAc/Hexanes) or LC-MS. The product spot will typically be more polar and highly UV-active.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with water (10 mL) to crash out the product or quench the DMSO, and extract with Ethyl Acetate (3 × 10 mL).
-
Washing: Wash the combined organic layers with brine (3 × 10 mL) to remove residual DMSO. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 50% EtOAc in Hexanes) to afford the pure C-6 aminated product.
Quantitative Data: Substrate Scope & Yields
The optimized SNAr conditions exhibit broad functional group tolerance across a variety of primary and secondary alkylamines.
| Amine Nucleophile | Isolated Product | Yield (%) |
| Butylamine | 6-(Butylamino)-3-bromoimidazo[1,2-b]pyridazine | 98 |
| Isopropylamine | 3-Bromo-6-(isopropylamino)imidazo[1,2-b]pyridazine | 96 |
| Cyclohexylamine | 3-Bromo-6-(cyclohexylamino |
preparation of imidazo[1,2-b]pyridazine derivatives as potential imaging agents
An In-Depth Guide to the Synthesis and Evaluation of Imidazo[1,2-b]pyridazine Derivatives for Molecular Imaging Applications
Introduction: The Imidazo[1,2-b]pyridazine Scaffold in Molecular Imaging
The imidazo[1,2-b]pyridazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug development.[1] Its rigid, planar structure and rich electron system make it an ideal framework for creating novel therapeutic agents, including kinase inhibitors for cancer therapy.[2][3] More recently, this versatile scaffold is being explored for diagnostic applications, particularly in the development of targeted imaging agents for Positron Emission Tomography (PET) and fluorescence microscopy.[4]
Derivatives of imidazo[1,2-b]pyridazine have shown promise as PET radiotracers for imaging β-amyloid (Aβ) plaques, a key neuropathological hallmark of Alzheimer's disease.[5] They are also being developed as polarity-sensitive fluorescent probes for visualizing cancerous tissues.[6] The rationale for their use in imaging stems from several key properties:
-
Structural Versatility: The scaffold can be readily functionalized at multiple positions, allowing for the fine-tuning of photophysical properties, receptor affinity, and pharmacokinetic profiles.[7]
-
Favorable Lipophilicity: Appropriate substitution can modulate the lipophilicity of the molecule, which is critical for reducing non-specific binding in the brain and improving the signal-to-noise ratio in PET imaging.[5]
-
Bioisosterism: The imidazo[1,2-b]pyridazine core can act as a bioisostere for other known imaging scaffolds, offering an opportunity to improve upon existing agents.[5]
This guide provides a comprehensive overview of the synthetic methodologies, characterization techniques, and application protocols for developing imidazo[1,2-b]pyridazine derivatives as potential imaging agents. It is designed for researchers in chemistry, biology, and drug development, offering both theoretical insights and practical, step-by-step guidance.
Part 1: Synthesis and Characterization of the Imidazo[1,2-b]pyridazine Core
The construction of the imidazo[1,2-b]pyridazine backbone is typically achieved through a well-established condensation reaction. Subsequent functionalization using modern cross-coupling chemistry allows for the introduction of diverse substituents necessary for targeting and imaging.
Section 1.1: Synthesis of the Core Scaffold
The foundational step is the condensation between a 3-amino-6-halopyridazine and an α-bromoketone. The presence of a halogen on the pyridazine ring is crucial; it deactivates the ring, making the exocyclic amino group more nucleophilic and directing the initial alkylation to the desired ring nitrogen, thereby facilitating the subsequent cyclization to form the bicyclic product in good yields.[5]
-
Reactant Preparation: In a round-bottom flask, dissolve the appropriate α-bromoketone (1.0 eq.) in a suitable solvent such as ethanol or acetonitrile.
-
Addition of Aminopyridazine: Add the 3-amino-6-halopyridazine (e.g., 3-amino-6-chloropyridazine) (1.1 eq.) to the solution.
-
Base-Mediated Condensation: Add a mild base, such as sodium bicarbonate (NaHCO₃) (2.0 eq.), to the mixture.
-
Reaction: Stir the mixture at reflux (typically 70-80 °C) for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, filter the solid and wash it with cold ethanol and water. If no precipitate forms, concentrate the mixture under reduced pressure and purify the residue using column chromatography.
Diagram 1: General Synthetic Pathway for Imidazo[1,2-b]pyridazine Derivatives
Caption: General two-step synthesis of functionalized imidazo[1,2-b]pyridazine imaging agents.
Section 1.2: Functionalization via Cross-Coupling Reactions
With the halogenated core scaffold in hand, metal-catalyzed cross-coupling reactions are employed to install key functional groups. For instance, a Suzuki coupling can introduce aryl or heteroaryl moieties that are crucial for targeting biological structures like Aβ plaques or for tuning fluorescent properties.[6]
-
Reaction Setup: To a degassed mixture of the 6-chloro-imidazo[1,2-b]pyridazine derivative (1.0 eq.), the desired arylboronic acid (1.5 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.) in a solvent mixture like toluene/ethanol/water, add a base (e.g., Na₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Reaction: Heat the mixture to reflux (typically 90-100 °C) and stir for 6-24 hours, monitoring by TLC.
-
Extraction: After cooling, dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Section 1.3: Purification and Characterization
Purification is typically achieved using flash column chromatography on silica gel. The structural integrity and purity of the synthesized compounds must be rigorously confirmed.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure. Expected chemical shifts and coupling constants for the imidazo[1,2-b]pyridazine core are well-documented.[8]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the synthesized compound.
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the final compound, which should typically be >95% for use in biological assays.
Part 2: Preparation for Imaging Applications
Once a library of derivatives is synthesized, they must be prepared for their specific imaging modality, either by radiolabeling for PET or by characterizing their photophysical properties for fluorescence applications.
Section 2.1: Radiolabeling for PET Imaging
For PET imaging, a positron-emitting radionuclide such as Carbon-11 (¹¹C, t½ ≈ 20.4 min) or Fluorine-18 (¹⁸F, t½ ≈ 109.8 min) must be incorporated into the molecule.[9] The choice of radionuclide depends on the biological process being studied. For example, ¹¹C-methylation is a common strategy for molecules with suitable precursor groups like phenols or thiols.[5]
Causality Note: This protocol requires a precursor molecule containing a nucleophilic site (e.g., -OH, -SH, -NH) that can be alkylated. The choice to use [¹¹C]CH₃I or [¹¹C]CH₃OTf depends on the reactivity of the precursor.
-
[¹¹C]CH₃I Production: Produce [¹¹C]CO₂ via a cyclotron and convert it to [¹¹C]CH₃I using a standard radiochemistry synthesis module.
-
Precursor Preparation: Dissolve the desmethyl precursor (0.5-1.0 mg) in a suitable solvent (e.g., DMF, DMSO) in a sealed reaction vial. Add a base (e.g., NaOH, K₂CO₃) to deprotonate the precursor.
-
Trapping & Reaction: Bubble the gaseous [¹¹C]CH₃I through the precursor solution at an elevated temperature (e.g., 80-120 °C) for 5-10 minutes.
-
Purification: Purify the crude reaction mixture using semi-preparative HPLC to isolate the ¹¹C-labeled product from the unreacted precursor and byproducts.
-
Formulation: The collected HPLC fraction is reformulated into a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for in vivo studies. The entire process, from synthesis to formulation, must be rapid and automated due to the short half-life of ¹¹C.[10]
Diagram 2: Workflow for PET Radiotracer Preparation
Caption: A typical workflow for the synthesis and formulation of a C-11 labeled PET tracer.
Section 2.2: Characterization of Fluorescent Probes
For derivatives intended as fluorescent probes, their photophysical properties must be thoroughly characterized.
| Parameter | Description | Typical Measurement Method |
| λ_abs (max) | Wavelength of maximum absorbance. | UV-Vis Spectrophotometry |
| λ_em (max) | Wavelength of maximum fluorescence emission. | Fluorometry |
| Molar Absorptivity (ε) | A measure of how strongly the molecule absorbs light at a given wavelength. | Calculated from absorbance using the Beer-Lambert law. |
| Quantum Yield (Φ_F) | The ratio of photons emitted to photons absorbed. | Measured relative to a known standard (e.g., quinine sulfate). |
| Stokes Shift | The difference in wavelength between λ_abs(max) and λ_em(max). | Calculated from absorbance and emission spectra. |
Part 3: Application Protocols for In Vitro Evaluation
Before advancing to in vivo imaging, the potential of the synthesized derivatives must be validated through in vitro assays that assess their binding affinity, selectivity, and ability to function in a biological context.
Section 3.1: In Vitro Binding Assays for Aβ Plaques
A competitive binding assay is used to determine the binding affinity (Ki) of the new compounds for Aβ aggregates, using a known radioligand as the competitor.[5]
-
Aβ Aggregate Preparation: Synthesize and aggregate Aβ₁₋₄₂ peptides according to established protocols to form fibrils.
-
Assay Buffer: Prepare a suitable buffer (e.g., phosphate-buffered saline with 0.1% BSA).
-
Incubation: In a 96-well plate, incubate the Aβ aggregates (e.g., 50-100 nM) with a fixed concentration of a known radioligand (e.g., [³H]PIB, ~2 nM) and varying concentrations of the test imidazo[1,2-b]pyridazine compound (e.g., 0.1 nM to 10 µM).
-
Equilibration: Incubate the plates at room temperature for 2-3 hours to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filtermat using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of inhibition versus the logarithm of the competitor concentration. Calculate the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) and convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.
This table is illustrative, based on findings where modifications at the 2- and 6-positions significantly impact binding affinity.[5]
| Compound ID | R² Substituent (2-position) | R⁶ Substituent (6-position) | K_i (nM) for Aβ Plaques[5] |
| 1 | Phenyl | -SCH₃ | >1000 |
| 2 | 4'-Dimethylaminophenyl | -Cl | 45.2 |
| 3 | 4'-Dimethylaminophenyl | -OCH₃ | 23.5 |
| 4 | 4'-Dimethylaminophenyl | -SCH₃ | 11.0 |
Insight: The data clearly show that a 2-(4'-dimethylaminophenyl) group is crucial for high-affinity binding, and that small, electron-donating or thioether groups at the 6-position are well-tolerated or even beneficial.[5]
Section 3.2: Cell-Based Fluorescence Imaging
For fluorescent derivatives, their ability to visualize specific cellular components or differences in cellular environments (like polarity) can be assessed using fluorescence microscopy.[6]
-
Cell Culture: Plate lung cancer cells (e.g., A549) on glass-bottom dishes and culture until they reach 70-80% confluency.
-
Probe Loading: Prepare a stock solution of the imidazo[1,2-b]pyridazine fluorescent probe in DMSO. Dilute the stock solution in cell culture medium to a final working concentration (e.g., 1-10 µM).
-
Incubation: Replace the culture medium with the probe-containing medium and incubate the cells for 30-60 minutes at 37 °C.
-
Washing: Wash the cells three times with pre-warmed PBS to remove excess probe.
-
Imaging: Immediately image the cells using a confocal fluorescence microscope. Acquire images using the appropriate excitation laser and emission filter set determined from the photophysical characterization.
-
Analysis: Analyze the fluorescence intensity and localization within the cells. Compare results between different cell lines or treatment conditions to assess the probe's ability to report on changes in the cellular microenvironment.[6]
References
- Cai, Z., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters.
- Ma, H., et al. (2015). Polarity-sensitive fluorescent probes based on imidazopyridazine derivatives for imaging lung cancer tissues. Chemical Communications.
-
ResearchGate. (n.d.). Chemical structures of preclinical imidazo[1,2b]pyridazine-based Trk-targeted PET radioligands. ResearchGate. Available at: [Link]
- Der Pharma Chemica. (2015). Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. Der Pharma Chemica.
-
PubMed. (2022). Progress in the Development of Imidazopyridine-Based Fluorescent Probes for Diverse Applications. PubMed. Available at: [Link]
-
PubMed. (2025). Discovery of imidazo[1,2-b]pyridazine derivatives as potent TRK inhibitors for overcoming multiple resistant mutants. PubMed. Available at: [Link]
-
RSC Publishing. (n.d.). Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. RSC Publishing. Available at: [Link]
-
ResearchGate. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate. Available at: [Link]
-
MDPI. (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. Available at: [Link]
-
TSI Journals. (2017). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. TSI Journals. Available at: [Link]
-
PubMed. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. PubMed. Available at: [Link]
-
PubMed. (2025). Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. PubMed. Available at: [Link]
-
RSC Publishing. (n.d.). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. RSC Publishing. Available at: [Link]
-
Cardiff University. (2024). Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases. ORCA - Cardiff University. Available at: [Link]
-
ResearchGate. (n.d.). Synthetic route of imidazo[1,2‐a]pyridine based fluorescent probes. ResearchGate. Available at: [Link]
-
PubMed. (2026). A single-step radiolabeling strategy for PET, SPECT, and therapeutic radionuclides using nanoparticles as a universal chelator. PubMed. Available at: [Link]
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MD Anderson Cancer Center. (n.d.). Radiolabeling of Radiopharmaceuticals for PET Imaging of Tumors. OpenWorks @ MD Anderson. Available at: [Link]
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ResearchGate. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. ResearchGate. Available at: [Link]
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Wikipedia. (n.d.). Imidazopyridazine. Wikipedia. Available at: [Link]
-
DOAB. (n.d.). Radiopharmaceuticals for PET Imaging. DOAB. Available at: [Link]
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High-Yield Microwave-Assisted Synthesis of Imidazo[1,2-b]pyridazine Derivatives: A Comprehensive Protocol
Introduction and Mechanistic Rationale
The imidazo[1,2-b]pyridazine scaffold is a privileged pharmacophore widely utilized in the development of potent protein kinase inhibitors (such as Haspin and DYRK1A inhibitors), anti-parasitic agents, and oncology therapeutics[1](). Despite its immense biological value, the late-stage functionalization of this bicyclic core—particularly via cross-coupling at the C-3 position or nucleophilic aromatic substitution (
The Causality of Microwave Superiority: Microwave-assisted organic synthesis (MAOS) overcomes these thermodynamic and kinetic barriers through dielectric heating. Unlike convective heating, which relies on thermal conductivity and creates localized temperature gradients, microwave irradiation directly couples with the dipole moments of polar solvents and reagents. This rapid molecular friction induces instantaneous, uniform superheating.
-
In Cross-Coupling: Microwave energy rapidly overcomes the high activation energy barrier required for the oxidative addition of palladium into the sterically and electronically deactivated C-3 halogen bonds.
-
In
Reactions: The C-6 position of the imidazo[1,2-b]pyridazine ring is often resistant to attack by aliphatic amines. Microwave activation accelerates the formation of the high-energy Meisenheimer complex, driving the reaction to completion in minutes and preventing the thermal degradation typically seen over 24-hour reflux periods[2](). Furthermore, MAOS synergizes with green chemistry, enabling one-pot intramolecular cyclizations in pure water with near-quantitative yields[3]().
Synthetic Workflow
The following diagram illustrates the logical progression of a two-step, microwave-assisted functionalization of a 6-halo-imidazo[1,2-b]pyridazine core, moving from a Suzuki-Miyaura coupling to a subsequent
Workflow for microwave-assisted functionalization of imidazo[1,2-b]pyridazines.
Quantitative Comparison: Thermal vs. Microwave Activation
The integration of microwave irradiation drastically alters the kinetic profile of imidazo[1,2-b]pyridazine derivatization. The table below summarizes the quantitative advantages observed in recent drug discovery campaigns[3](.
| Reaction Class | Target Scaffold | Heating Method | Conditions | Time | Isolated Yield |
| Suzuki-Miyaura | 3-(1H-indazol-5-yl)imidazo[1,2-b]pyridazine | Thermal | EtOH/ | >18 h | ~10% |
| Suzuki-Miyaura | 3-(1H-indazol-5-yl)imidazo[1,2-b]pyridazine | Microwave | EtOH/ | 30 min | 61% |
| 6-(propylamino)imidazo[1,2-b]pyridazine | Thermal | NMP, 150 °C | 24 h | <35% | |
| 6-(propylamino)imidazo[1,2-b]pyridazine | Microwave | NMP, 150 °C | 20 min | 86% | |
| Intramolecular | Benzo[4,5]imidazo[1,2-b]pyridazine | Microwave | 15 min | 89–99% |
Validated Experimental Protocols
Protocol A: Microwave-Assisted Suzuki-Miyaura Cross-Coupling (C-3 Functionalization)
Causality & Design: An ethanol/water (3:1) mixture is selected because ethanol possesses a high loss tangent (
Step-by-Step Methodology:
-
Reagent Loading: In a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, add the 6-halo-imidazo[1,2-b]pyridazine derivative (1.0 equiv, e.g., 0.5 mmol), the appropriate aryl or heteroaryl boronic acid (1.2 equiv), and
(2.0 equiv). -
Solvent Addition & Degassing: Add 4.0 mL of a degassed Ethanol/Water (3:1 v/v) mixture. Sparge the suspension with ultra-pure Nitrogen or Argon for 5 minutes. Crucial Step: Oxygen must be rigorously excluded to prevent the oxidation of the
catalyst to inactive species. -
Catalyst Addition: Quickly add
(0.05 equiv, 5 mol%). Seal the vial immediately with a Teflon-lined crimp cap. -
Microwave Irradiation: Place the vial in a dedicated laboratory microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover). Set the parameters to heat to 100 °C over a 2-minute ramp, followed by a 30-minute hold time at 100 °C. Set maximum power to 150 W and enable active cooling.
-
Workup: Upon completion and cooling to <40 °C, dilute the mixture with Ethyl Acetate (15 mL) and wash with brine (2 × 10 mL). Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure. Purify via flash column chromatography (DCM/MeOH gradient).
Self-Validation Checkpoint: Analyze the crude mixture via LC-MS prior to workup. A successful oxidative addition and reductive elimination cycle is confirmed by the complete disappearance of the starting material's isotopic halogen doublet (e.g.,
/for bromine) and the emergence of the product mass corresponding to the biaryl product. If unreacted boronic acid remains alongside starting material, it indicates premature catalyst deactivation.
Protocol B: Microwave-Assisted (C-6 Amination)
Causality & Design: N-methyl-2-pyrrolidone (NMP) is chosen as the solvent due to its exceptionally high boiling point (202 °C) and excellent microwave absorptivity. This allows the system to be safely superheated to 150 °C at relatively low pressure, providing the intense thermal energy required to force the nucleophilic attack on the electron-rich imidazo[1,2-b]pyridazine core.
Step-by-Step Methodology:
-
Reagent Loading: In a 10 mL microwave-safe vial, dissolve the C-6 halogenated imidazo[1,2-b]pyridazine intermediate (1.0 equiv, 0.3 mmol) in 3.0 mL of anhydrous NMP.
-
Nucleophile Addition: Add the primary or secondary aliphatic amine (3.0 equiv). If an amine hydrochloride salt is used, add
-Diisopropylethylamine (DIPEA) (4.0 equiv) to liberate the free base in situ. -
Microwave Irradiation: Seal the vial with a Teflon-lined cap. Irradiate the mixture at 150 °C for 20 minutes.
-
Workup: Cool the reaction to room temperature. Because NMP is highly polar and difficult to evaporate, pour the crude mixture into ice-cold water (20 mL) to precipitate the product. If the product does not precipitate, extract with Ethyl Acetate (3 × 15 mL), and wash the combined organic layers extensively with a 5% aqueous
solution (3 × 15 mL) to completely remove residual NMP. Dry, concentrate, and purify.
Self-Validation Checkpoint: Confirm conversion via
-NMR (in DMSO-or ). The successful displacement of the C-6 halogen by an amine nucleophile will result in a significant upfield shift (shielding) of the adjacent C-7 and C-8 aromatic protons on the pyridazine ring. This is driven by the strong electron-donating resonance effect (+M) of the newly formed secondary or tertiary amine, which validates the structural integrity of the target compound.
References
-
Title: Microwave-Assisted Synthesis in water: First one-pot Synthesis of A novel Class of Polysubstituted Benzo[4,5]imidazo[1,2-b]pyridazines via Intramolecular SNAr Source: RSC Advances (2015) URL: [Link]
-
Title: Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation Source: European Journal of Medicinal Chemistry / PMC (2020) URL: [Link]
-
Title: Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications Source: MDPI (2024) URL: [Link]
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Application Note: Advanced Purification Strategies for 3-Bromoimidazo[1,2-b]pyridazine Cross-Coupling Products
Introduction & The Impurity Landscape
The 3-bromoimidazo[1,2-b]pyridazine scaffold is a privileged building block in modern medicinal chemistry, heavily utilized in the design of potent [1], [2], and[3]. Functionalization of this core typically relies on palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) at the C3 position[4].
While these reactions are highly efficient, the downstream purification is notoriously difficult. The imidazo[1,2-b]pyridazine core is highly nitrogenous; its structural nitrogens act as strong bidentate or monodentate ligands that coordinate residual palladium, trapping the metal homogeneously in solution[5][6]. Consequently, standard aqueous workups and simple filtration methods fail to reduce heavy metal contamination to the acceptable (<10 ppm for oral APIs)[6].
This application note details a self-validating, highly scalable purification workflow that combines thermodynamic metal scavenging, modified normal-phase chromatography, and targeted crystallization to yield >99% pure API with <10 ppm residual palladium.
Quantitative Impurity Profiling
Understanding the baseline impurity profile is critical for designing an effective purification cascade. Heavily loaded catalytic systems can leave crude mixtures with up to 33,000 ppm of palladium[4].
Table 1: Typical Impurity Profile of Crude Imidazo[1,2-b]pyridazine Cross-Coupling Mixtures
| Impurity Type | Source | Typical Concentration (Crude) | Target Limit (ICH Q3D) |
| Palladium (Pd) | Catalyst (e.g., Pd(dppf)Cl₂) | 500 – 33,000 ppm | < 10 ppm |
| Triphenylphosphine Oxide | Ligand Oxidation | 5 – 15% (w/w) | < 0.1% |
| Unreacted Starting Material | Incomplete Conversion | 1 – 5% (w/w) | < 0.5% |
| Regioisomers | Undesired Coupling | 2 – 8% (w/w) | < 0.5% |
Table 2: Comparison of Palladium Removal Strategies
| Technique | Mechanism of Action | Residual Pd (ppm) | Product Yield Loss |
| Celite Filtration | Physical removal of large agglomerates | 500 – 1,000 ppm | < 2% |
| Aqueous Wash (LLE) | Partitioning of free metal salts | 200 – 500 ppm | ~ 5% |
| Standard Silica Gel | Non-specific adsorption | 50 – 150 ppm | 8 – 15% |
| Scavenger Resin (MP-TMT) | Thermodynamic chelation | < 10 ppm | < 2% |
Workflow Design
Figure 1: Five-step purification cascade for imidazo[1,2-b]pyridazine cross-coupling products.
Step-by-Step Purification Methodologies
Protocol A: Thermodynamic Palladium Scavenging
Causality & Rationale: Filtration through a Celite pad effectively removes large palladium agglomerates but leaves fine particles and homogeneously coordinated palladium in solution[6]. To strip the metal from the nitrogen-rich imidazo[1,2-b]pyridazine core, a (e.g., MP-TMT or SPM32) is required[4]. These resins possess exceptionally high functional group densities (up to 2.4 mmol/g) and defined pore sizes, creating a thermodynamic sink that outcompetes the product for palladium binding without compromising product yield[6][7].
Methodology:
-
Initial Filtration: Pass the crude reaction mixture through a tightly packed Celite pad to remove bulk palladium black. Rinse the pad with 2 column volumes of Ethyl Acetate (EtOAc).
-
Resin Loading: Transfer the filtrate to a reaction vessel and add 5 equivalents of MP-TMT or SPM32 scavenger resin relative to the initial palladium catalyst loading[4].
-
Incubation: Stir the suspension at 30–40 °C for 18–22 hours. Note: Elevated temperature and extended time are critical to allow the palladium complexes to diffuse deeply into the defined pore sizes of the resin[6].
-
Separation: Filter the mixture through a sintered glass funnel. Wash the resin bed thoroughly with EtOAc and concentrate the filtrate under reduced pressure. At this stage, Pd levels are typically reduced from ~1,000 ppm to <150 ppm[6].
Protocol B: Modified Normal-Phase Chromatography
Causality & Rationale: Standard silica gel contains acidic silanol groups. The basic nitrogens of the imidazo[1,2-b]pyridazine core interact strongly with these silanols, leading to severe peak tailing, poor resolution from triphenylphosphine oxide (TPPO), and up to 15% product loss[1][7]. Utilizing an amine-functionalized stationary phase or a basified eluent neutralizes these secondary interactions, ensuring sharp elution profiles[1].
Methodology:
-
Column Preparation: Pre-equilibrate a silica gel column using a solvent system containing 1% Triethylamine (Et₃N) in Hexanes/EtOAc. Alternatively, utilize a pre-packed amine-functionalized silica cartridge.
-
Loading: Dry-load the concentrated, Pd-scavenged product onto Celite or directly inject it as a concentrated solution in Dichloromethane (DCM).
-
Elution: Run a gradient from 100% Hexanes to 100% EtOAc (or EtOAc to Methanol for highly polar derivatives)[2].
-
Fractionation: Pool fractions containing the target product (verified via TLC/LC-MS) and concentrate using a rotary evaporator[1].
Protocol C: Final Polish via Trituration
Causality & Rationale: Chromatography fractions often contain trace organic impurities or residual micro-particles of palladium. A final slurry purification in an anti-solvent like tert-butyl methyl ether (TBME) forces the imidazo[1,2-b]pyridazine derivative into a highly ordered crystalline state, rejecting trace impurities into the supernatant[2][6].
Methodology:
-
Suspension: Suspend the concentrated chromatographic solid in 5–10 volumes of TBME (or EtOAc, depending on the specific derivative's solubility profile)[2][6].
-
Slurry: Stir the suspension vigorously at room temperature for 2 to 4 hours.
-
Isolation: Filter the purified solid and wash with 1 volume of cold TBME.
-
Drying: Dry the solid under vacuum at 40 °C to constant weight. This final step reliably brings the palladium content to not more than 10 ppm, comfortably meeting ICH specifications[6].
Mechanism of Action: Metal Scavenging
Figure 2: Thermodynamic transfer of Palladium from the product to the scavenger resin.
References
-
SpinChem. Palladium catalyst recovery using scavenger resin. Available at: [Link]
-
Onyx Scientific. Palladium scavenging: From 1% to within ICH limits. Available at: [Link]
-
RSC Chemical Science. Palladium-scavenging self-assembled hybrid hydrogels. Available at:[Link]
-
National Institutes of Health (NIH). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. Available at:[Link]
-
Biotage. Using Metal Scavengers to Remove Trace Metals such as Palladium. Available at:[Link]
- Google Patents. IMIDAZO[1,2-a]PYRIDINES AND IMIDAZO[1,2-b]PYRIDAZINES AS MARK INHIBITORS.
-
Elsevier. Design, synthesis, and evaluation of imidazo[1,2-b]pyridazine derivatives having a benzamide unit as novel VEGFR2 kinase inhibitors. Available at:[Link]
-
MDPI. 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. Available at: [Link]
- Google Patents. Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof.
-
ACS Publications. Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Available at: [Link]
Sources
- 1. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mch.estranky.sk [mch.estranky.sk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biotage.com [biotage.com]
- 5. spinchem.com [spinchem.com]
- 6. onyxipca.com [onyxipca.com]
- 7. apolloscientific.co.uk [apolloscientific.co.uk]
analytical methods for characterization of imidazo[1,2-b]pyridazine derivatives
Application Note: Advanced Analytical Characterization of Imidazo[1,2-b]pyridazine Derivatives in Drug Discovery
Target Audience: Analytical Chemists, Medicinal Chemists, and Preclinical Drug Development Professionals.
Strategic Context & Structural Nuances
The imidazo[1,2-b]pyridazine scaffold is a highly privileged bicyclic heteroaromatic system in modern medicinal chemistry. Its bioisosteric properties and favorable physicochemical profile have led to its widespread incorporation into targeted therapeutics, particularly as potent kinase inhibitors. Recent drug discovery campaigns have successfully leveraged this core to target DYRK1A[1], PIM kinases[2], Bruton's Tyrosine Kinase (BTK)[3], and the pseudokinase domain (JH2) of Tyk2[4]. Furthermore, functionalized derivatives have demonstrated sub-nanomolar efficacy as anti-parasitic agents against Giardia lamblia[5].
The Analytical Challenge: Characterizing imidazo[1,2-b]pyridazines presents unique analytical bottlenecks. The basicity of the nitrogen atoms (N1, N4, N5) heavily influences chromatographic behavior, often leading to peak tailing on standard stationary phases. More critically, synthesizing these derivatives—often via cross-coupling or nucleophilic aromatic substitution—frequently yields complex regioisomeric mixtures (e.g., C-3 vs. C-6 substitution). Standard 1D NMR is insufficient to differentiate these isomers due to overlapping aromatic resonances, necessitating a multimodal, self-validating analytical workflow.
Multimodal Analytical Workflow
To ensure absolute structural confidence before advancing compounds to biological screening, we employ a phased analytical strategy.
Fig 1. Multimodal analytical workflow for imidazo[1,2-b]pyridazine characterization.
Quantitative Data Summary
The following table summarizes validated High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) data for key 3-nitroimidazo[1,2-b]pyridazine derivatives, serving as a benchmark for spectral interpretation[5].
Table 1: Representative NMR and HRMS Data for Imidazo[1,2-b]pyridazine Derivatives
| Compound | Core Substitution | ¹H NMR Key Core Signals (δ ppm, CDCl₃) | ¹³C NMR Key Core Signals (δ ppm, CDCl₃) | HRMS [M+H]⁺ (Calc / Found) |
| N,N-Dimethyl-3-nitroimidazo[1,2-b]pyridazin-6-amine | C-3: NitroC-6: Dimethylamino | 8.37 (s, 1H, C2-H)7.82 (d, J=10.0 Hz, 1H)7.03 (d, J=10.0 Hz, 1H) | 155.8, 137.7, 134.5, 134.2, 126.3, 112.8 | 208.0829 / 208.0829 |
| 3-Nitro-6-(4-phenylpiperidin-1-yl)imidazo[1,2-b]pyridazine | C-3: NitroC-6: 4-Phenylpiperidin-1-yl | 8.41 (s, 1H, C2-H)7.87 (d, J=10.0 Hz, 1H)7.20 (d, J=10.1 Hz, 1H) | 155.8, 145.1, 137.6, 134.5, 133.8, 128.8 | 324.1455 / 324.1440 |
| 3-Nitro-6-(4-phenylpiperazin-1-yl)imidazo[1,2-b]pyridazine | C-3: NitroC-6: 4-Phenylpiperazin-1-yl | 8.41 (s, 1H, C2-H)7.87 (d, J=10.0 Hz, 1H)7.16 (d, J=10.0 Hz, 1H) | 155.7, 150.9, 138.1, 134.9, 134.6, 129.5 | 325.1408 / 325.1405 |
Validated Experimental Protocols
Protocol 4.1: High-Resolution LC-MS/MS for Mass Confirmation and Purity
Causality & Logic: Imidazo[1,2-b]pyridazines are highly prone to secondary interactions with free silanols on standard silica columns, causing severe peak tailing. To counteract this, we utilize an ethylene-bridged hybrid (BEH) C18 column. Furthermore, the addition of 0.1% formic acid ensures complete protonation of the pyridazine nitrogens, shifting the equilibrium to a single ionic species. This not only sharpens the chromatographic peak but exponentially increases ionization efficiency in ESI+ mode[5].
Step-by-Step Method:
-
Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Acetonitrile/Water (1:1). Filter through a 0.22 μm PTFE syringe filter.
-
System Setup: Utilize a Shimadzu LC-20AD pump system coupled to a Shimadzu SPD-M20A diode array detector and an LC-MS-2010EV (or equivalent Q-TOF HRMS)[5].
-
Column: Waters XBridge C18 (50 mm × 4.6 mm, 5 μm) maintained at 40 °C.
-
Mobile Phase:
-
Solvent A: HPLC-grade Water + 0.1% Formic Acid.
-
Solvent B: HPLC-grade Acetonitrile + 0.1% Formic Acid.
-
-
Gradient Elution: Run a linear gradient from 5% B to 95% B over 5.0 minutes, hold at 95% B for 1.5 minutes, and re-equilibrate at 5% B for 2 minutes. Flow rate: 1.0 mL/min.
-
Detection: Monitor UV absorbance at 254 nm and 280 nm. Operate the mass spectrometer in ESI+ mode (capillary voltage 3.5 kV, desolvation temperature 350 °C).
Protocol 4.2: 2D-NMR (HMBC/HSQC) Regiochemical Mapping
Causality & Logic: Differentiating C-3 from C-6 functionalization is impossible using 1D ¹H NMR alone. Heteronuclear Multiple Bond Correlation (HMBC) provides a self-validating solution. The isolated imidazo proton at C-2 (appearing as a sharp singlet at δ 8.3–8.4 ppm) acts as a reliable internal anchor. By tracing the ³J_CH long-range couplings from this C-2 proton, analysts can map correlations directly to the C-3 and C-8a carbons, definitively proving the site of substitution[5].
Step-by-Step Method:
-
Sample Preparation: Dissolve 15–20 mg of the purified compound in 0.6 mL of CDCl₃ or DMSO-d₆ (depending on polarity).
-
Acquisition: Use a 500 MHz NMR spectrometer equipped with a cryoprobe.
-
HSQC Setup: Acquire ¹H-¹³C HSQC to map direct one-bond (¹J_CH) correlations, identifying all protonated carbons on the pyridazine ring.
-
HMBC Setup: Acquire ¹H-¹³C HMBC optimized for long-range couplings (typically 8 Hz).
-
Data Interpretation: Locate the C-2 proton singlet (~8.35 ppm). Trace its cross-peaks to identify the C-3 carbon. If a substituent (e.g., an amine) is at C-6, its alpha-protons will show strong ³J_CH correlations to the C-6 carbon, completely distinct from the C-3 network.
Protocol 4.3: X-Ray Crystallography & Pharmacophore Mapping
Causality & Logic: Understanding the exact binding mode of imidazo[1,2-b]pyridazines is critical for rational drug design. While they typically bind in a Type I fashion, their interactions vary wildly depending on the kinase. For example, in DYRK1A (PDB: 6S11), the imidazo nitrogen forms a critical hydrogen bond with the Leu241 hinge residue, while the pyridyl nitrogen interacts with the catalytic Lys188[1]. Conversely, PIM1 kinase possesses an atypical hinge region with a proline insertion; here, the scaffold does not mimic ATP hinge-binding, but instead binds to the opposite side of the pocket via an intricate hydrogen bond network involving Lys67[2].
Fig 2. Pharmacophore mapping of imidazo[1,2-b]pyridazine within typical kinase ATP pockets.
Step-by-Step Method (Co-Crystallization):
-
Protein Preparation: Purify the target kinase domain (e.g., DYRK1A or PIM1) to >95% purity and concentrate to 10 mg/mL in a buffer containing 20 mM HEPES (pH 7.5) and 150 mM NaCl.
-
Ligand Soaking/Co-crystallization: Incubate the protein with a 2-fold molar excess of the imidazo[1,2-b]pyridazine derivative (dissolved in 100% DMSO, final DMSO concentration <2%) for 2 hours on ice.
-
Crystallization: Set up hanging-drop vapor diffusion plates mixing 1 μL of the protein-ligand complex with 1 μL of reservoir solution (e.g., 20% PEG 3350, 0.2 M ammonium citrate).
-
Diffraction: Harvest crystals, cryoprotect in 25% glycerol, and flash-freeze in liquid nitrogen. Collect diffraction data at a synchrotron source and solve the structure via molecular replacement.
References
-
Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases Cardiff University URL:[Link]
-
Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity AACR Journals URL:[Link]
-
Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors ACS Publications URL: [Link]
-
Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors National Institutes of Health (PMC) URL:[Link]
-
3-nitroimidazo[1,2-b]pyridazine as a novel scaffold for antiparasitics with sub-nanomolar anti-Giardia lamblia activity National Institutes of Health (PMC) URL: [Link]
Sources
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-nitroimidazo[1,2-b]pyridazine as a novel scaffold for antiparasitics with sub-nanomolar anti-Giardia lamblia activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Sonogashira Cross-Coupling Strategies for 3-Bromoimidazo[1,2-b]pyridazine
Executive Summary & Pharmacological Relevance
The imidazo[1,2-b]pyridazine scaffold is a privileged, electron-deficient heterocyclic core widely utilized in the design of modern targeted therapeutics. It serves as the structural foundation for numerous clinical-stage kinase inhibitors, including BCR-ABL inhibitors like Ponatinib[1],[2], and novel PI3K/mTOR dual inhibitors targeting pulmonary fibrosis and oncology indications[3].
Functionalization at the C3 position of this core is a critical path in drug development. Due to the electron-withdrawing nature of the fused pyridazine ring, the C3 position is highly susceptible to electrophilic halogenation, yielding 3-bromoimidazo[1,2-b]pyridazine. This intermediate is an exceptional electrophile for Palladium-catalyzed C-C bond formation. This application note details the mechanistic rationale and provides two self-validating experimental protocols for the Sonogashira coupling of 3-bromoimidazo[1,2-b]pyridazine: a classical organic approach and a modern, copper-free aqueous micellar methodology[4],[5].
Mechanistic Rationale & Causality (E-E-A-T)
Successful Sonogashira coupling with 3-bromoimidazo[1,2-b]pyridazine requires precise control over the catalytic cycle to prevent off-target reactions.
-
Oxidative Addition: The electron-deficient nature of the imidazo[1,2-b]pyridazine system accelerates the oxidative addition of Pd(0) into the C-Br bond. Consequently, the reaction can often proceed at ambient or mildly elevated temperatures (25–45 °C)[4],[5].
-
Transmetalation & The Copper Cycle: In classical conditions, CuI reacts with the terminal alkyne and a mild base (e.g., DIPEA) to form a copper acetylide intermediate. This species undergoes transmetalation with the Ar-Pd(II)-Br complex.
-
Mitigating Glaser Homocoupling: The primary failure mode in this synthesis is the copper-catalyzed oxidative dimerization of the alkyne (Glaser coupling). Causality: Adventitious oxygen acts as an oxidant for the Cu(I) species. Strict anaerobic conditions (Argon sparging) are mandatory to suppress this pathway and ensure high yields of the cross-coupled product.
-
Solubility Constraints: 3-bromoimidazo[1,2-b]pyridazine is highly crystalline and exhibits poor solubility in many non-polar solvents. DMF is the optimal solvent for classical conditions[4]. In green aqueous micellar conditions, a 20% v/v DMF co-solvent is required to drive the substrate into the lipophilic core of the surfactant micelles[5].
Workflow Visualization
Catalytic cycle of the Sonogashira coupling for 3-bromoimidazo[1,2-b]pyridazine.
Validated Experimental Protocols
Protocol A: Classical Pd/Cu-Catalyzed Coupling in Organic Media
This protocol is optimized for the coupling of 3-bromoimidazo[1,2-b]pyridazine with ethynyltrimethylsilane (TMS-acetylene) to yield a versatile terminal alkyne precursor[4].
Reagents & Equivalents:
-
3-Bromoimidazo[1,2-b]pyridazine: 1.0 equiv (e.g., 10.0 mmol, 1.98 g)
-
Ethynyltrimethylsilane: 1.2 equiv (12.0 mmol)
-
Pd(PPh3)4: 0.05 equiv (5 mol%)
-
CuI: 0.15 equiv (15 mol%)
-
N,N-Diisopropylethylamine (DIPEA): 1.5 equiv (15.0 mmol)
-
Anhydrous DMF: 0.2 M relative to substrate (50 mL)
Step-by-Step Methodology:
-
System Assembly: Charge an oven-dried Schlenk flask equipped with a magnetic stir bar with 3-bromoimidazo[1,2-b]pyridazine, Pd(PPh3)4, and CuI. Seal with a rubber septum.
-
Atmospheric Control: Evacuate the flask and backfill with Argon (repeat 3 times) to establish a strictly anaerobic environment.
-
Solvent & Base Addition: Inject anhydrous DMF and DIPEA via syringe.
-
Degassing (Critical Step): Sparge the resulting solution with a stream of Argon for 15 minutes. Causality: Removing dissolved oxygen prevents the Cu-mediated Glaser homocoupling of the alkyne.
-
Alkyne Addition: Add ethynyltrimethylsilane dropwise via syringe.
-
Reaction: Stir the mixture at ambient temperature (20–25 °C) for 12–18 hours[4].
-
Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The reaction is complete when the starting material doublet (m/z 198/200, [M+H]+) is entirely consumed, and the product peak (m/z 216, [M+H]+) is the dominant species. TLC (Silica, 1:1 Hexanes/EtOAc, UV 254 nm) should show a highly fluorescent new spot.
-
Workup: Dilute the mixture with EtOAc (150 mL). Wash sequentially with 5% aqueous LiCl (3 × 50 mL) to partition the DMF into the aqueous phase, followed by brine (50 mL).
-
Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography to afford the pure product.
Protocol B: Cu-Free, ppm Pd-Catalyzed Coupling in Aqueous Micellar Media
This green-chemistry approach eliminates copper (preventing Glaser coupling entirely) and reduces Palladium loading to parts-per-million (ppm) levels using a designer surfactant[1],[5].
Reagents & Equivalents:
-
3-Bromoimidazo[1,2-b]pyridazine: 1.0 equiv (0.5 mmol)
-
Terminal Alkyne (e.g., Triethylsilylacetylene): 1.5 equiv (0.75 mmol) *[Pd(cinnamyl)Cl]2: 2500 ppm Pd (0.25 mol%)
-
Ligand (e.g., L8 or cBRIDP): 0.5 mol%
-
K3PO4·H2O: 2.0 equiv (1.0 mmol)
-
Solvent: 2 wt% TPGS-750-M in H2O (0.8 mL) + DMF (0.2 mL)
Step-by-Step Methodology:
-
Catalyst Pre-activation: In a 1-dram vial, mix [Pd(cinnamyl)Cl]2 and the phosphine ligand in a minimal amount of THF. Stir for 10 minutes to form the active Pd(0) complex.
-
Micellar Solubilization: To a 5 mL reaction vial, add 3-bromoimidazo[1,2-b]pyridazine and K3PO4·H2O. Add 0.8 mL of the 2 wt% TPGS-750-M aqueous solution.
-
Co-Solvent Addition: Add 0.2 mL of DMF. Causality: 3-bromoimidazo[1,2-b]pyridazine is highly insoluble in pure water. The 20% v/v DMF acts as a co-solvent to transport the solid substrate into the lipophilic nanoreactors (micelles) where the catalyst resides[5].
-
Reaction Initiation: Add the terminal alkyne and the pre-activated catalyst solution. Purge the vial with Argon, seal tightly with a Teflon-lined cap, and stir vigorously (1000 rpm) at 45 °C for 17 hours[5].
-
Self-Validation: Extract a 5 µL aliquot, dilute in MeCN, and analyze via UPLC-MS to confirm >95% conversion.
-
In-Flask Extraction: Cool to room temperature. Add a minimal amount of EtOAc (e.g., 2 mL) directly to the vial and stir gently. Allow phase separation and decant the organic layer. The aqueous surfactant layer retains the catalyst and can be recycled for subsequent runs[1].
Quantitative Data & Method Comparison
The following table summarizes the operational metrics and efficiency of the two methodologies described above.
| Parameter | Protocol A: Classical Method[4] | Protocol B: Aqueous Micellar Method[1],[5] |
| Catalyst Loading | 50,000 ppm (5 mol% Pd) | 2,500 ppm (0.25 mol% Pd) |
| Co-Catalyst | CuI (15 mol%) | None (Copper-Free) |
| Primary Solvent | Anhydrous DMF | Water (2 wt% TPGS-750-M) + 20% DMF |
| Temperature | Ambient (20–25 °C) | Mild Heating (45 °C) |
| Glaser Homocoupling Risk | Moderate to High (Requires strict degassing) | Negligible (No Copper present) |
| Environmental Impact | High (Toxic organic solvents, high metal waste) | Low (Aqueous medium, recyclable surfactant) |
References
1.[3] Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis. ACS Publications.3 2.[1] ppm Pd-catalyzed, Cu-free Sonogashira couplings in water using commercially available catalyst precursors. RSC Publishing. 1 3.[2] Designing Novel BCR-ABL Inhibitors for Chronic Myeloid Leukemia with Improved Cardiac Safety. PMC. 2 4.[4] US9029533B2 - Substituted acetylenic imidazo[1,2-A]pyridazines as kinase inhibitors. Google Patents. 4 5.[5] Continuous Flow Suzuki-Miyaura and Sonogashira Couplings in Water. UC Santa Barbara - eScholarship.org. 5
Sources
- 1. ppm Pd-catalyzed, Cu-free Sonogashira couplings in water using commercially available catalyst precursors - Chemical Science (RSC Publishing) DOI:10.1039/C8SC05618H [pubs.rsc.org]
- 2. Designing Novel BCR-ABL Inhibitors for Chronic Myeloid Leukemia with Improved Cardiac Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US9029533B2 - Substituted acetylenic imidazo[1,2-A]pyridazines as kinase inhibitors - Google Patents [patents.google.com]
- 5. escholarship.org [escholarship.org]
Troubleshooting & Optimization
Imidazo[1,2-b]pyridazine Technical Support Center: Overcoming Low Yields in C-3 Suzuki-Miyaura Couplings
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists facing bottlenecks when functionalizing the imidazo[1,2-b]pyridazine scaffold. This privileged bicyclic heterocycle is a cornerstone in the design of modern kinase inhibitors (e.g., ponatinib, selective Haspin inhibitors, and DYRK1A inhibitors)[1][2]. However, installing aryl or heteroaryl groups at the C-3 position via Suzuki-Miyaura cross-coupling is notoriously problematic, often resulting in stalled reactions, poor conversions (<30%), and complex byproduct mixtures.
This guide provides a deep dive into the mechanistic causality behind these failures and offers field-proven, self-validating protocols to optimize your yields.
Diagnostic Decision Tree for C-3 Suzuki Couplings
Before adjusting your stoichiometry, use the following diagnostic workflow to identify the precise mechanistic failure in your catalytic cycle.
Figure 1: Diagnostic workflow for troubleshooting low-yielding imidazo[1,2-b]pyridazine couplings.
Troubleshooting FAQs & Mechanistic Insights
Q1: My reaction stalls at 20-30% conversion, and I recover mostly unreacted 3-bromoimidazo[1,2-b]pyridazine. What is happening?
The Causality: You are likely experiencing severe catalyst poisoning. The imidazo[1,2-b]pyridazine core contains multiple Lewis basic nitrogen atoms (N1, N5, N6). These nitrogens can act as bidentate or monodentate ligands, coordinating tightly to the Pd(II) intermediate generated after oxidative addition. This pulls the palladium off the catalytic cycle, forming stable, inactive "dead-end" complexes[3].
The Solution: You must prevent off-cycle chelation by creating a steric shield around the palladium center. Switch from standard first-generation catalysts like
Q2: My starting bromide is fully consumed, but my yield is low because the boronic acid partner is turning into a des-borylated (Ar-H) byproduct. How do I stop this?
The Causality: This is protodeboronation , a base-catalyzed hydrolysis of the C-B bond. Heteroaryl boronic acids are highly susceptible to this, especially under the aqueous, strongly basic conditions (e.g.,
-
Mask the Boronic Acid: Convert your free boronic acid to a pinacol ester (BPin). The steric bulk of the pinacol group slows down the pre-equilibrium formation of the boronate complex that precedes hydrolysis.
-
Attenuate the Base: Swap strong bases for milder alternatives like
or . -
Reduce Water Content: Use a solvent system with minimal water, such as 1,4-dioxane/
(4:1 or 5:1 v/v).
Q3: Why do literature protocols for this specific scaffold heavily favor microwave (MW) irradiation over conventional heating?
The Causality: The C-3 position of imidazo[1,2-b]pyridazine is electronically deactivated compared to simple aryl bromides, making the initial oxidative addition sluggish. Under conventional heating (e.g., 90°C for 12 hours), the extended reaction time allows competitive pathways—such as catalyst aggregation (palladium black formation) and protodeboronation—to outpace the cross-coupling. Microwave irradiation rapidly overcomes the activation barrier, driving the reaction to completion in 15–30 minutes before catalyst degradation can occur[4].
Quantitative Data: Catalyst & Condition Screening
To illustrate the impact of these variables, below is a summary of condition screenings for the coupling of 3-bromoimidazo[1,2-b]pyridazine with 1H-indazole-5-boronic acid pinacol ester (a common motif in Haspin and DYRK kinase inhibitors)[5][6].
| Catalyst System (5 mol%) | Base (2.0 eq) | Solvent System | Temp / Time | Yield (%) | Primary Observation |
| Toluene/ | 100°C / 12h (Thermal) | 14% | Stalled; massive SM recovery. Catalyst poisoning. | ||
| Dioxane/ | 90°C / 8h (Thermal) | 42% | Moderate conversion; significant protodeboronation. | ||
| EtOH/ | 120°C / 20m (MW) | 61% | Good conversion; rapid kinetic profile. | ||
| XPhos Pd G3 | Dioxane/ | 110°C / 20m (MW) | 88% | Clean conversion; no chelation or deboronation. |
Standard Operating Procedure (SOP)
Optimized Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is engineered as a self-validating system . It utilizes XPhos Pd G3 to prevent chelation and microwave heating to outpace degradation pathways.
Reagents Required:
-
3-Bromoimidazo[1,2-b]pyridazine (1.0 equiv, 0.5 mmol)
-
Aryl/Heteroaryl Boronic Acid Pinacol Ester (1.2 equiv, 0.6 mmol)
-
XPhos Pd G3 pre-catalyst (0.05 equiv, 5 mol%)
- (Aq. 2.0 M solution, 2.0 equiv, 1.0 mmol)
-
1,4-Dioxane (Anhydrous, 3.0 mL)
Step-by-Step Methodology:
-
Atmosphere Control (Critical): To a 10 mL microwave vial equipped with a stir bar, add 3-bromoimidazo[1,2-b]pyridazine and the boronic acid pinacol ester. Seal the vial with a crimp cap equipped with a PTFE septum.
-
Solvent Degassing: Insert a needle connected to a Schlenk line (Argon/Vacuum). Evacuate the vial and backfill with Argon (repeat 3x). Add 3.0 mL of anhydrous 1,4-dioxane via syringe. Sparge the solution with Argon for 5 minutes.
-
Catalyst Addition: Briefly open the vial under a positive flow of Argon, add the XPhos Pd G3 catalyst, and immediately reseal. Causality: Adding the catalyst after degassing prevents premature oxidation of the electron-rich phosphine ligand.
-
Base Addition: Inject the degassed 2.0 M aqueous
solution (0.5 mL) via syringe. -
Microwave Irradiation: Place the vial in the microwave reactor. Set parameters: 110°C, 20 minutes, high stirring, pre-stirring for 30 seconds.
-
Self-Validation Checkpoint (In-Process Control):
-
After the 20-minute run, allow the vial to cool to room temperature.
-
Withdraw a 5 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS.
-
Validation Logic: If the ratio of Product to Starting Material (SM) is > 95:5, proceed to workup. If SM > 10%, the catalytic cycle has been interrupted (likely due to trace oxygen). Do not add more boronic acid. Instead, spike with an additional 2 mol% XPhos Pd G3, purge with Argon, and irradiate for another 10 minutes.
-
-
Workup: Dilute the mixture with EtOAc (15 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure. Purify via flash chromatography (DCM/MeOH gradient).
References
-
Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect.[Link]
-
Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]
-
Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. European Journal of Medicinal Chemistry.[Link]
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.[Link]
Sources
- 1. digibug.ugr.es [digibug.ugr.es]
- 2. Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design of new disubstituted imidazo[1,2- b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Technical Support Center: Preventing Dehalogenation in Imidazo[1,2-b]pyridazine Coupling Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for a common and often frustrating side reaction encountered during the metal-catalyzed cross-coupling of halogenated imidazo[1,2-b]pyridazines: dehalogenation . The imidazo[1,2-b]pyridazine scaffold is a key pharmacophore in medicinal chemistry, and its successful functionalization is critical for the development of new therapeutics.[1] This resource will equip you with the knowledge to diagnose, mitigate, and ultimately prevent unwanted dehalogenation, ensuring higher yields and cleaner reaction profiles.
Troubleshooting Guide: Dehalogenation in Imidazo[1,2-b]pyridazine Couplings
This section is structured in a question-and-answer format to directly address the issues you may be observing in your experiments.
Problem 1: My primary isolated product is the dehalogenated imidazo[1,2-b]pyridazine starting material. What is happening and how can I fix it?
Answer: The observation of your starting material without the halogen atom is a classic sign of a dehalogenation (specifically, hydrodehalogenation) side reaction.[2] In palladium-catalyzed cross-coupling reactions, this occurs when a palladium-hydride (Pd-H) species is formed in the catalytic cycle.[3] This Pd-H intermediate can then undergo reductive elimination with the imidazo[1,2-b]pyridazine moiety, cleaving the carbon-halogen bond and replacing it with a carbon-hydrogen bond.[4] The propensity for dehalogenation generally follows the reactivity of the halogen: I > Br > Cl.[3]
Several factors can promote the formation of Pd-H species and subsequent dehalogenation. Below is a systematic guide to troubleshooting and resolving this issue.
Visualizing the Problem: The Catalytic Cycle and the Dehalogenation Pathway
To understand how to prevent dehalogenation, it's crucial to visualize where it occurs within the catalytic cycle of a typical cross-coupling reaction, such as the Suzuki-Miyaura coupling.[5]
Caption: The catalytic cycle of a cross-coupling reaction, highlighting the competing dehalogenation pathway originating from the oxidative addition intermediate.
Troubleshooting Workflow
The following flowchart provides a systematic approach to diagnosing and solving dehalogenation issues.
Caption: A decision-tree workflow for systematically troubleshooting dehalogenation side reactions.
Detailed Solutions and Experimental Protocols
1. Re-evaluate Your Choice of Base
Strong alkoxide bases, while effective at promoting transmetalation, can also be a source of hydride species, leading to dehalogenation.[6]
-
Recommendation: Switch to a weaker, non-nucleophilic inorganic base.
-
Protocol: Replace bases like NaOtBu or KOtBu with K₂CO₃, Cs₂CO₃, or K₃PO₄.[3][6] These bases are less likely to generate Pd-H species.
Table 1: Impact of Base Selection on Dehalogenation
| Base | General Propensity for Dehalogenation | Notes |
| NaOtBu | High | Can act as a hydride source, especially at elevated temperatures.[6] |
| K₃PO₄ | Low | A good starting point for suppressing dehalogenation with electron-deficient heteroaromatics.[6] |
| Cs₂CO₃ | Low to Moderate | Often effective and has good solubility in many organic solvents.[6] |
| K₂CO₃ | Low | A milder and cost-effective option, suitable for many couplings.[2] |
2. Scrutinize Your Solvent System
Protic solvents, particularly alcohols, can be oxidized by the palladium complex to generate Pd-H species.[7] Even trace amounts of water in aprotic solvents can contribute to protonolysis and subsequent dehalogenation.[3]
-
Recommendation: Use anhydrous, aprotic solvents.
-
Protocol: Switch to solvents like dioxane, toluene, or THF.[3] Ensure they are rigorously dried and degassed before use. If a mixed solvent system is necessary, minimize the amount of the protic component.
3. Optimize Your Catalyst and Ligand
The ligand plays a crucial role in modulating the reactivity of the palladium center. Ligands that promote rapid reductive elimination of the desired product can outcompete the dehalogenation pathway.[8]
-
Recommendation: Employ bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.
-
Protocol: Screen ligands such as SPhos, XPhos, or other Buchwald-type biarylphosphine ligands.[3] These ligands are known to accelerate the desired C-C or C-N bond-forming step. NHC ligands can also be highly effective.[9]
4. Control Reaction Temperature
Higher reaction temperatures can sometimes increase the rate of side reactions, including dehalogenation and catalyst decomposition.[8][10]
-
Recommendation: Run the reaction at the lowest effective temperature.
-
Protocol: Attempt the coupling at a lower temperature, even if it requires a longer reaction time. A temperature screen (e.g., 60 °C, 80 °C, 100 °C) can identify the optimal balance between reaction rate and selectivity.
Frequently Asked Questions (FAQs)
Q1: I'm working with a 6-chloroimidazo[1,2-b]pyridazine. Are chlorides less prone to dehalogenation than bromides or iodides?
A1: Yes, generally the propensity for dehalogenation follows the order I > Br > Cl.[3] This is because the C-Cl bond is stronger and less reactive towards oxidative addition. However, dehalogenation of chloro-heteroaromatics can still be a significant issue, especially with highly active catalyst systems or under harsh conditions.[9][11] The strategies outlined above are still highly relevant for chloro-substituted imidazo[1,2-b]pyridazines.
Q2: Can the nature of the coupling partner (e.g., boronic acid in Suzuki coupling, alkyne in Sonogashira coupling) influence the extent of dehalogenation?
A2: While the primary driver of dehalogenation is the stability of the Ar-Pd-X intermediate and the availability of hydride sources, a slow transmetalation step can allow more time for the dehalogenation side reaction to occur.[3] Therefore, using a highly reactive and pure coupling partner can indirectly suppress dehalogenation by accelerating the forward reaction. For Sonogashira couplings, the choice of copper source and amine base can also play a role.[8][12]
Q3: Are there any specific considerations for Buchwald-Hartwig amination on halogenated imidazo[1,2-b]pyridazines?
A3: Yes. In addition to the standard dehalogenation pathway, the amine coupling partner or the nitrogen atoms of the imidazo[1,2-b]pyridazine ring itself can potentially coordinate to the palladium center and influence the catalytic cycle.[13] The choice of a bulky biarylphosphine ligand is particularly critical in Buchwald-Hartwig reactions to promote the C-N reductive elimination over dehalogenation.[6]
Q4: I'm performing a Sonogashira coupling and observing significant dehalogenation. What should I try first?
A4: For Sonogashira couplings, dehalogenation can be particularly problematic.[8] A common cause is the amine base, which can also act as a solvent.[14]
-
Switch the Amine Base: If using a base like triethylamine, consider switching to a bulkier, less coordinating base like diisopropylethylamine (DIPEA).
-
Solvent Effects: The reaction solvent can have a significant impact. Some systems show cleaner reactions in THF compared to DMF.[8]
-
Copper-Free Conditions: In some cases, copper-free Sonogashira conditions, which utilize specialized palladium catalysts, can minimize side reactions.[14]
General Experimental Protocol for Minimizing Dehalogenation in Suzuki-Miyaura Coupling of a Bromo-imidazo[1,2-b]pyridazine
This protocol provides a robust starting point for minimizing dehalogenation.
Reagents and Materials:
-
Bromo-imidazo[1,2-b]pyridazine derivative (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%)
-
Bulky phosphine ligand (e.g., SPhos, XPhos; 1.1-1.2 equiv relative to Pd)
-
Base (e.g., K₃PO₄, K₂CO₃; 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., dioxane or toluene)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the palladium pre-catalyst and the phosphine ligand.
-
Add the anhydrous, degassed solvent and stir for 5-10 minutes to allow for pre-formation of the active catalyst.
-
Add the bromo-imidazo[1,2-b]pyridazine, the arylboronic acid, and the base.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
By systematically applying these troubleshooting strategies and starting with optimized reaction conditions, researchers can significantly reduce the incidence of dehalogenation, leading to more efficient and successful syntheses of functionalized imidazo[1,2-b]pyridazine derivatives.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Johnson Matthey. Cross-Coupling Reactions Guide. Available from: [Link]
-
Powers, D. C., & Ritter, T. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research, 44(9), 843–853. Available from: [Link]
-
Li, J. J. (2018). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 23(10), 2465. Available from: [Link]
-
Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Dalton Transactions, 42(42), 15033–15039. Available from: [Link]
-
Navarro, O., Marion, N., Mei, J., Stevens, E. D., Scott, N. M., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173–3180. Available from: [Link]
-
Navarro, O., Marion, N., Mei, J., Stevens, E. D., Scott, N. M., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173–3180. Available from: [Link]
-
Zharova, Y. D., et al. (2016). Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. Chemical Engineering Transactions, 47, 691-696. Available from: [Link]
-
Arades, S., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Helvetica Chimica Acta, 104(9), e2100114. Available from: [Link]
-
El-Faham, A., et al. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect, 6(34), 8985-9011. Available from: [Link]
-
Wikipedia. (2023). Sonogashira coupling. Available from: [Link]
-
ResearchGate. (2025). Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. aidic.it [aidic.it]
- 11. researchgate.net [researchgate.net]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. jmcct.com [jmcct.com]
Technical Support Center: Optimization of Suzuki-Miyaura Reactions of N-Heterocycles
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving N-heterocyclic substrates. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this powerful yet often nuanced transformation. The inherent electronic properties and coordinating ability of N-heterocycles can lead to catalyst inhibition and unexpected side reactions, making the careful selection of base and ligand paramount for success.[1][2]
This resource provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles that govern these reactions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format.
Q1: My reaction shows low or no conversion of the starting material. What are the likely causes related to my base and ligand?
Low or no yield is the most common issue and can typically be traced back to suboptimal catalyst activity or stability, both of which are heavily influenced by the base and ligand.
Potential Cause 1: Ineffective Activation of the Boronic Acid
The base is not merely a spectator; its primary role is to activate the organoboron species to form a more nucleophilic boronate complex, which is necessary for the crucial transmetalation step.[3][4][5][6] If the base is too weak or poorly soluble, this activation will be inefficient, stalling the catalytic cycle.
-
Troubleshooting Steps:
-
Evaluate Base Strength: For many N-heterocyclic couplings, moderate-to-strong inorganic bases are required. Consider screening the following:
-
Potassium Carbonate (K₂CO₃): A good starting point, but may be too weak for challenging substrates.
-
Potassium Phosphate (K₃PO₄): Often more effective, particularly for heteroaryl chlorides and substrates with N-H bonds.[2][7]
-
Cesium Carbonate (Cs₂CO₃): A stronger and often more soluble base that can significantly enhance reaction rates, especially with hindered substrates.[2][8]
-
-
Address Solubility Issues: Inorganic bases are often insoluble in common organic solvents like toluene or dioxane.
-
Use an Aqueous Co-solvent: A mixture of an organic solvent with water (e.g., Dioxane/H₂O, Toluene/H₂O) is highly effective as it helps to solubilize the base and reactants.[9][10]
-
Use an Organic Soluble Base: In cases where water must be avoided, consider organic bases like triethylamine (TEA) or DBU, although inorganic bases are generally more suitable for this reaction.[9]
-
-
Potential Cause 2: Catalyst Inhibition by the N-Heterocycle
The lone pair of electrons on the nitrogen atom in your heterocycle can coordinate strongly to the palladium center.[1][2][11][12] This coordination can either deactivate the catalyst entirely or prevent it from participating in the desired catalytic cycle. This is a particularly prevalent issue for π-deficient heterocycles like pyridines.[12]
-
Troubleshooting Steps:
-
Select a Suitable Ligand: The ligand's job is to stabilize the palladium catalyst and create a specific steric and electronic environment that favors the cross-coupling pathway over catalyst inhibition.
-
Bulky, Electron-Rich Phosphines: Ligands like those developed by the Buchwald group (e.g., SPhos, XPhos) or trialkylphosphines (e.g., PCy₃) are highly effective.[1][7][13] Their steric bulk helps to prevent the N-heterocycle from binding too strongly to the palladium, while their electron-donating nature promotes the rate-limiting oxidative addition step, especially with challenging aryl chlorides.[14]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable complexes with palladium.[8][15] Their robust nature can prevent catalyst decomposition and they are excellent choices for difficult couplings involving electron-rich or sterically hindered substrates.[16]
-
-
Q2: My reaction is producing significant side products, such as homocoupling of the boronic acid or dehalogenation of my starting material. How can I suppress these pathways?
Side reactions are often a sign of an inefficient catalytic cycle or the presence of unwanted reagents like oxygen or water.
Problem: Homocoupling of Boronic Acid
This side reaction, where two boronic acid molecules couple together, is frequently caused by the presence of oxygen, which can facilitate an oxidative coupling process.[2][17] It can also occur when using a Pd(II) precatalyst, as the in situ reduction to the active Pd(0) species can consume some of the boronic acid.[17]
-
Troubleshooting Steps:
-
Improve Degassing: This is the most critical step. Ensure your solvent and reaction mixture are rigorously degassed by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[17]
-
Use a Pd(0) Source: Starting directly with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can mitigate homocoupling that occurs during the reduction of a Pd(II) precatalyst.[2][17]
-
Lower the Temperature: High temperatures can sometimes favor the homocoupling pathway. Try running the reaction at a lower temperature, even if it requires a longer reaction time.[2]
-
Problem: Dehalogenation of the Aryl Halide
Dehalogenation, the replacement of the halogen with a hydrogen atom, typically occurs via the formation of a palladium-hydride (Pd-H) species.[11] This can be caused by the base, solvent, or trace amounts of water. N-heterocyclic halides are particularly susceptible to this side reaction.[11]
-
Troubleshooting Steps:
-
Optimize the Base: Avoid strong alkoxide bases if dehalogenation is a major issue. Weaker inorganic bases like K₂CO₃ or phosphate bases like K₃PO₄ are often a better choice.[11]
-
Control Water Content: If using anhydrous conditions, ensure all reagents and solvents are rigorously dried. In aqueous systems, the ratio of water can be critical; try varying it to find an optimal balance.[11]
-
Screen Ligands: Switching to a bulkier, more electron-rich ligand can sometimes accelerate the desired cross-coupling reaction, outcompeting the dehalogenation pathway.[11]
-
Q3: My reaction mixture turns black and a precipitate forms, leading to a stalled reaction. What is happening?
The formation of a black precipitate, known as "palladium black," indicates the decomposition of the soluble palladium catalyst into insoluble, inactive palladium metal aggregates.[17]
-
Troubleshooting Steps:
-
Check Ligand-to-Palladium Ratio: An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation. Ensure you are using an appropriate ratio, typically between 1:1 and 4:1, depending on the specific ligand and catalyst source.[17]
-
Lower the Reaction Temperature: High temperatures can accelerate the rate of catalyst decomposition. Try running the reaction at a lower temperature.[17]
-
Choose a More Robust Ligand: Some ligands form more stable complexes with palladium. N-heterocyclic carbene (NHC) ligands are particularly known for providing greater stability to the palladium center, preventing precipitation.[8][17]
-
Ensure Proper Mixing: Inadequate stirring can create localized high concentrations of reagents, which can contribute to catalyst decomposition.[17]
-
Frequently Asked Questions (FAQs)
What are the multiple roles of the base in a Suzuki-Miyaura reaction?
The base plays several critical roles in the catalytic cycle.[4] Its most important function is to react with the boronic acid to form an "ate" complex (a boronate, e.g., [R-B(OH)₃]⁻).[3][5] This increases the nucleophilicity of the organic group on the boron, facilitating its transfer to the palladium center during the transmetalation step.[3][6] The base also reacts with the palladium(II) halide complex after oxidative addition, preparing it for transmetalation.[4]
Why are N-heterocycles, particularly pyridines, so challenging as substrates?
The primary challenge arises from the Lewis basic nitrogen atom.[12] This nitrogen can act as a ligand itself, coordinating to the palladium catalyst. This coordination can be non-productive, sequestering the catalyst from the main cycle and leading to inhibition or complete deactivation.[1][2][11] This is especially problematic for 2-substituted pyridines, a phenomenon often called the "2-pyridyl problem."[12] Judicious ligand selection is key to overcoming this challenge.
How do I choose between a phosphine ligand and an N-Heterocyclic Carbene (NHC) ligand?
Both are excellent classes of ligands, and the optimal choice is substrate-dependent.
-
Bulky Monophosphine Ligands (e.g., Buchwald-type): This is often the first class of ligands to screen. They are well-established, commercially available in great variety, and highly effective for a broad range of substrates, including heteroaryl chlorides.[1] Their combination of steric bulk and strong electron-donating ability is ideal for promoting oxidative addition and preventing catalyst inhibition.[14]
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are powerful σ-donating ligands that form exceptionally stable bonds with palladium.[8] This makes them highly robust and resistant to decomposition at high temperatures.[17] They are particularly useful for very challenging or sterically hindered couplings where catalyst stability is a major concern.[8][16]
A general strategy is to start with a well-regarded phosphine ligand like SPhos or XPhos. If catalyst decomposition or low reactivity persists, switching to an NHC ligand is a logical next step.
What is protodeboronation and how can I minimize it?
Protodeboronation is a common side reaction where the C-B bond of the organoboron reagent is cleaved by a proton source, replacing the boronic acid/ester group with a hydrogen atom.[12] This consumes the nucleophilic coupling partner and lowers the yield. Electron-rich and certain heteroaryl boronic acids are particularly susceptible.[12][18]
-
Minimization Strategies:
-
Use Boronic Esters: Pinacol (Bpin) or MIDA boronates are often more stable towards protodeboronation than the corresponding boronic acids.[12]
-
Careful Base Selection: A very strong base in an aqueous medium can accelerate protodeboronation. Sometimes a milder base like KF or K₂CO₃ can provide a better outcome.[6][19]
-
Moderate Temperature: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.[18][20]
-
Data Presentation & Key Parameters
Table 1: Common Bases for Suzuki-Miyaura Reactions of N-Heterocycles
| Base | Formula | Strength | Common Use Cases & Notes |
| Potassium Carbonate | K₂CO₃ | Moderate | Good starting point; requires aqueous co-solvent for solubility.[9] |
| Cesium Carbonate | Cs₂CO₃ | Strong | Highly effective for difficult couplings; better solubility in organic solvents than K₂CO₃.[8] |
| Potassium Phosphate | K₃PO₄ | Strong | Excellent for heteroaryl chlorides and substrates with acidic N-H protons.[2][7] |
| Potassium Fluoride | KF | Mild | Used in anhydrous conditions, especially for substrates sensitive to stronger bases (e.g., esters).[6][19] |
| Sodium tert-butoxide | NaOtBu | Very Strong | Can be effective but may promote side reactions like dehalogenation and ester hydrolysis. |
Table 2: Comparison of Ligand Classes
| Ligand Class | Examples | Key Characteristics | Best For... |
| Bulky Monophosphines | SPhos, XPhos, RuPhos, PCy₃ | Sterically demanding, highly electron-rich.[1] | General-purpose for N-heterocycles, especially aryl chlorides. Overcoming catalyst inhibition.[11][13] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes, PEPPSI-type | Very strong σ-donors, form highly stable Pd complexes.[8][14] | High-temperature reactions, sterically hindered substrates, and preventing catalyst decomposition.[16][17] |
| Bidentate Phosphines | dppf, XantPhos | Form well-defined chelate complexes with palladium. | Can be effective, but bulky monophosphines are often superior for challenging N-heterocycle couplings.[14] |
Visualizations: Catalytic Cycle & Selection Workflow
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Yoneda Labs [yonedalabs.com]
- 15. pure.hw.ac.uk [pure.hw.ac.uk]
- 16. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. dspace.mit.edu [dspace.mit.edu]
improving the regioselectivity of functionalization on the imidazo[1,2-b]pyridazine ring
A Senior Application Scientist's Guide to Improving Regioselectivity
Welcome to the technical support center for the functionalization of the imidazo[1,2-b]pyridazine scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of modifying this privileged heterocyclic system. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic and field-proven insights to help you troubleshoot your experiments and achieve your synthetic goals with precision.
Part 1: Understanding the Landscape of Reactivity
The imidazo[1,2-b]pyridazine ring is an electron-deficient system, yet the fusion of the electron-rich imidazole ring with the electron-deficient pyridazine ring creates a unique electronic environment. Understanding the inherent reactivity of each position is the cornerstone of achieving high regioselectivity.
The most common sites for functionalization are C3, C6, and to a lesser extent, C2, C7, and C8. Their reactivity is governed by a combination of electronic density, steric accessibility, and the reaction mechanism employed.
Caption: Reactivity map of the imidazo[1,2-b]pyridazine ring.
-
C3 Position: This is the most electron-rich carbon in the imidazole moiety, making it highly susceptible to electrophilic substitution (e.g., halogenation, nitration).[1][2] The stability of the cationic intermediate (Wheland intermediate) formed upon attack at C3 is greater than at C2 because the aromaticity of the six-membered pyridazine ring can be maintained.[1]
-
C6 Position: This position on the pyridazine ring is electron-deficient and analogous to the C6 position in a pyridazine. It is a prime target for nucleophilic aromatic substitution (SNAr), especially when a good leaving group (like a halogen) is present.[3] It is also the most common site for palladium-catalyzed cross-coupling reactions.[4][5]
-
C2, C7, C8 Positions: These positions are generally less reactive. Functionalization often requires more advanced methods like directed metalation (lithiation) or C-H activation.[6][7][8] The choice between these sites can often be controlled by the directing group and the metalating agent used.
Part 2: Frequently Asked Questions (FAQs)
Q1: I want to install an aryl group. Should I use a Suzuki coupling or a direct C-H arylation?
A1: The choice depends on your starting material and desired position.
-
For C6-Arylation: If you have a 6-halo-imidazo[1,2-b]pyridazine, the Suzuki-Miyaura cross-coupling is a robust and well-established method.[4][5] It offers a broad scope for the boronic acid partner and generally proceeds in good yields.
-
For C3-Arylation: If you are starting with an unsubstituted imidazo[1,2-b]pyridazine, a palladium-catalyzed direct C-H arylation is the more atom-economical choice.[9] This avoids the pre-functionalization step of halogenating the C3 position. However, optimizing the directing group (if needed) and reaction conditions to ensure C3 selectivity over C2 can be a challenge.
Q2: What is the best general strategy for introducing a substituent at the C8 position?
A2: Functionalizing the C8 position is challenging due to its lower intrinsic reactivity. The most effective strategy is directed ortho-metalation (DoM) . This involves using a directing group (DG) at a nearby position (often C7 or N1) to guide a strong base (like LDA or a TMP-metal base) to deprotonate the C8 position selectively.[7][8] The resulting organometallic intermediate can then be trapped with a suitable electrophile. Computational studies and pKa calculations can be invaluable in predicting the most acidic proton and guiding the choice of base.[7][8]
Q3: Can I perform sequential functionalization on the ring?
A3: Yes, sequential functionalization is a powerful strategy for building molecular complexity. A common and effective approach is to use orthogonal reaction types. For instance:
-
Start with a 6-chloro-imidazo[1,2-b]pyridazine.
-
Perform an electrophilic bromination , which will selectively occur at the C3 position.
-
You now have two distinct handles: a C3-bromo and a C6-chloro substituent. You can perform a selective Suzuki coupling at the C6 position , as the C-Cl bond is generally more reactive in Pd-catalyzed couplings than the C-Br bond under specific conditions.
-
Subsequently, the C3-bromo group can be used for another cross-coupling, lithiation-trapping, or other transformation.[6]
Caption: Workflow for sequential functionalization.
Part 3: Troubleshooting Guide
Problem 1: My electrophilic halogenation at C3 is giving me a mixture of C2 and C3 isomers.
-
Probable Cause: The electronic preference for C3 over C2 is not absolute and can be influenced by sterics and reaction conditions. Highly reactive electrophiles or high temperatures can reduce the selectivity.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Perform the reaction at 0 °C or -78 °C to increase the kinetic selectivity for the more stable C3-attack intermediate.
-
Use a Milder Halogenating Agent: Instead of Br2, consider using N-Bromosuccinimide (NBS). For chlorination, N-Chlorosuccinimide (NCS) or even sodium chlorite (NaClO2) can offer higher selectivity.[10]
-
Check for Steric Hindrance: If you have a bulky substituent at the C2 position, electrophilic attack at C3 is sterically favored. Conversely, a substituent at the N1-position of the imidazole ring could potentially direct towards C2. Analyze your substrate carefully.
-
Solvent Effects: The polarity of the solvent can influence the stability of the intermediates. Screen a range of solvents from nonpolar (e.g., Dioxane) to polar aprotic (e.g., DMF, Acetonitrile).
-
Problem 2: My Suzuki coupling at C6 is failing or giving very low yields.
-
Probable Cause: This is often due to catalyst poisoning, inefficient transmetalation, or issues with the base.
-
Troubleshooting Steps:
-
Choice of Base is Critical: The base not only activates the boronic acid but also influences the catalyst stability. While Na2CO3 is common, stronger bases like K3PO4 or Cs2CO3 can be more effective, especially with less reactive aryl bromides. For 6-chloro substrates, NaOH has been shown to be efficient.[4]
-
Ligand Selection: While some reactions work without a ligand (phosphine-free),[9] electron-rich and sterically hindered coupling partners often require one. Try a range of phosphine ligands like SPhos, XPhos, or P(t-Bu)3.
-
Degas Your Reaction Mixture: Palladium(0) catalysts are sensitive to oxygen. Ensure your solvent and reaction setup are thoroughly degassed by bubbling with argon or nitrogen, or by using freeze-pump-thaw cycles.
-
Boronic Acid Quality: Boronic acids can dehydrate to form unreactive boroxines upon storage. Use fresh, high-purity boronic acid or consider using more stable alternatives like MIDA boronates or potassium trifluoroborate salts.
-
| Parameter | Condition A (Standard) | Condition B (For Challenging Substrates) | Effect on Yield | Reference |
| Base | Na2CO3 (2 M aq.) | K3PO4 (anhydrous) or NaOH | Can significantly improve yield | [4] |
| Catalyst | Pd(PPh3)4 (5 mol%) | Pd2(dba)3 (2 mol%) + SPhos (4 mol%) | Better for sterically hindered partners | [6] |
| Solvent | DME / H2O | Dioxane or Toluene | Affects solubility and base strength | [11] |
| Temperature | 80 °C | 100-110 °C | May be required for C-Cl activation | [4] |
| Caption: Comparative conditions for Suzuki-Miyaura coupling at C6. |
Part 4: Key Experimental Protocols
Protocol 1: Regioselective C-H Chlorination at C3
This protocol is adapted from transition-metal-free methods, offering a green and selective approach.[10]
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the imidazo[1,2-b]pyridazine substrate (1.0 mmol, 1.0 equiv).
-
Reagents: Add sodium chlorite (NaClO2, 1.5 mmol, 1.5 equiv).
-
Solvent: Add dimethylformamide (DMF, 5 mL).
-
Acid: Add acetic acid (AcOH, 3.0 mmol, 3.0 equiv) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 10-12 hours, monitoring by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and pour it into ice-cold water (50 mL).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 3-chloro-imidazo[1,2-b]pyridazine. Self-Validation: The regioselectivity should be confirmed by 1H NMR (disappearance of the C3-H signal) and 2D NMR (HMBC/NOESY) to unambiguously confirm the position of the chlorine atom.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling at C6
This protocol is a generalized procedure for coupling aryl boronic acids with 6-chloro-imidazo[1,2-b]pyridazine derivatives.[4][5]
-
Setup: In a reaction tube suitable for microwave synthesis or a Schlenk flask, add the 6-chloro-imidazo[1,2-b]pyridazine (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., Na2CO3, 3.0 mmol, 3.0 equiv).
-
Catalyst: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 mmol, 5 mol%).
-
Degassing: Seal the vessel, and evacuate and backfill with argon or nitrogen three times.
-
Solvent: Add degassed 1,2-dimethoxyethane (DME, 8 mL) and degassed water (2 mL).
-
Reaction: Heat the mixture to 80-90 °C (conventional heating) or 120 °C (microwave irradiation) for the required time (1-12 hours), monitoring by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo. Purify the residue by flash column chromatography or recrystallization to obtain the desired 6-aryl-imidazo[1,2-b]pyridazine. Self-Validation: Successful coupling is confirmed by mass spectrometry (correct molecular weight) and 1H NMR (appearance of new aromatic signals corresponding to the coupled aryl group).
References
-
Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. Arkivoc. [Link]
-
Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect. [Link]
-
Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Journal of Medicinal Chemistry. [Link]
-
Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. Chemical Science. [Link]
-
Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction - ResearchGate. ResearchGate. [Link]
-
Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Chemistry Stack Exchange. [Link]
-
Transition‐metal‐catalyzed synthetic routes for imidazo[1,2‐b]pyridazine derivatives. ResearchGate. [Link]
-
Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates - Chemical Science (RSC Publishing). Royal Society of Chemistry. [Link]
-
Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source. RSC Advances. [Link]
-
Phosphine-Free Palladium-Catalyzed Direct Arylation of Imidazo[1,2-a]pyridines with Aryl Bromides at Low Catalyst Loading. The Journal of Organic Chemistry. [Link]
-
Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules. [Link]
-
Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. European Journal of Medicinal Chemistry. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Calculation-assisted regioselective functionalization of the imidazo[1,2- a ]pyrazine scaffold via zinc and magnesium organometallic intermediates - Chemical Science (RSC Publishing) DOI:10.1039/D3SC02893C [pubs.rsc.org]
- 8. Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Imidazo[1,2-b]pyridazine Scale-Up Synthesis: Technical Support & Troubleshooting Center
Welcome to the Process Chemistry Technical Support Center. As application scientists, we know that transitioning the imidazo[1,2-b]pyridazine scaffold from discovery (milligram scale) to process development (multi-gram/kilogram scale) introduces severe bottlenecks—ranging from regiochemical scrambling to thermal degradation during late-stage functionalization.
This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure your scale-up campaigns succeed.
Part 1: Troubleshooting Guide & FAQs
Issue 1: Poor Regioselectivity in Core Cyclization
Q: When scaling up the condensation of 3-aminopyridazine with α-bromoketones, I observe significant amounts of undesired regioisomers and polymeric byproducts. How can I strictly control regioselectivity?
The Scientist's Insight: The classical formation of the imidazo[1,2-b]pyridazine scaffold proceeds via initial nucleophilic attack followed by intramolecular cyclization and dehydrohalogenation[1]. In unsubstituted 3-aminopyridazine, the ring nitrogen (N2) is often more nucleophilic than the exocyclic amino group. On a larger scale, thermal gradients exacerbate this competing pathway, leading to off-target N-alkylation and poor yields[2].
The Solution: Always utilize a 3-amino-6-halopyridazine (e.g., 3-amino-6-chloropyridazine) as your starting material. The strong electron-withdrawing effect of the C-6 halogen heavily deactivates the adjacent ring nitrogens[1]. This electronic control forces the preferential nucleophilic attack to occur exclusively at the exocyclic amino group onto the electrophilic α-carbon of the haloketone[1][2]. This creates a self-validating system: the presence of the directing group inherently prevents the formation of the undesired regioisomer.
Issue 2: Low Yields in C-3 Suzuki-Miyaura Cross-Coupling
Q: My Suzuki cross-coupling of the 3-bromoimidazo[1,2-b]pyridazine core works fine at the 50 mg scale, but yields plummet to <30% when scaling to 50 grams, accompanied by extensive protodehalogenation.
The Scientist's Insight: The C-3 position of this bicyclic system is highly electron-rich. Consequently, 3-halo derivatives exhibit poor oxidative addition kinetics with standard Palladium catalysts[3]. During scale-up, the prolonged reaction times required for complete conversion allow competitive side reactions—primarily protodehalogenation and catalyst poisoning—to outpace the desired transmetalation and reductive elimination steps.
The Solution: If direct Suzuki coupling fails during scale-up, pivot to a pre-functionalization strategy . Instead of attempting to couple the intact, unreactive core, synthesize the core using an already functionalized precursor. For example, utilize a functionalized phenylacetaldehyde, subject it to α-bromination, and then perform the cyclocondensation with 3-aminopyridazine[3]. This completely bypasses the problematic C-3 cross-coupling bottleneck.
Issue 3: Harsh Conditions Required for C-6 Amination
Q: Displacing the C-6 chloride with secondary amines (e.g., piperazine) requires heating to 150°C in NMP. On a pilot scale, this causes severe thermal degradation, deep coloration, and purification nightmares.
The Scientist's Insight: While the C-6 position is activated toward Nucleophilic Aromatic Substitution (SNAr) by the combined electron-withdrawing effects of the fused imidazole ring and the pyridazine nitrogens[1], the intrinsic activation energy remains high for neutral aliphatic amines. Pushing the thermal limits leads to decomposition of the solvent and the heterocycle.
The Solution: Implement a fluoride-promoted amination protocol . By utilizing Cesium Fluoride (CsF) and Benzyltriethylammonium chloride (BnNEt3Cl) as a phase-transfer catalyst in DMSO, the reaction temperature can be safely lowered to 100°C[4]. The fluoride ion forms a highly reactive hydrogen-bonded complex with the amine, drastically increasing its nucleophilicity. This method consistently provides >90% yields on scale and utilizes significantly less toxic reagents compared to older methodologies[4].
Part 2: Mechanistic & Workflow Visualizations
Mechanistic pathway of regioselective imidazo[1,2-b]pyridazine core formation.
Scale-up troubleshooting workflow for C-3 arylation bypassing Suzuki failures.
Part 3: Quantitative Data & Experimental Protocols
Data Presentation: C-6 Amination Scale-Up Comparison
The following table summarizes the operational improvements achieved by switching from a traditional SNAr approach to a fluoride-promoted amination for C-6 substitution[1][4].
| Parameter | Traditional SNAr Method | Fluoride-Promoted Amination |
| Reagents | Amine (excess) | Amine (2.0 eq), CsF (1.0 eq), BnNEt3Cl (10 mol%) |
| Solvent | NMP (High boiling) | DMSO |
| Temperature | 150 °C | 100 °C |
| Reaction Time | 12 - 24 hours | 24 hours |
| Average Yield | 70 - 85% (Variable on scale) | 79 - 98% (Highly consistent) |
| Impurity Profile | High thermal degradation | Clean, trace byproducts |
| Scalability | Poor (Exothermic risk, tar formation) | Excellent (Mild, highly reproducible) |
Experimental Methodologies
Protocol A: Regioselective Synthesis of 6-Chloro-2-phenylimidazo[1,2-b]pyridazine
This protocol ensures strict regiocontrol by utilizing the electron-withdrawing properties of the C-6 chlorine.
-
Preparation: In a 2 L jacketed reactor equipped with a mechanical stirrer and reflux condenser, suspend 3-amino-6-chloropyridazine (1.0 equiv, 500 mmol) in absolute ethanol (1.0 L).
-
Addition: Add sodium bicarbonate (1.5 equiv, 750 mmol) to the suspension. Stir at 20 °C for 15 minutes.
-
Electrophile Introduction: Slowly add 2-bromoacetophenone (1.05 equiv, 525 mmol) dropwise over 30 minutes to manage any mild exotherm.
-
Cyclocondensation: Heat the reaction mixture to reflux (approx. 78 °C) for 6 hours. Monitor the disappearance of the starting material via HPLC.
-
Workup: Cool the mixture to 5 °C. The product will precipitate. Filter the solid, wash sequentially with cold ethanol (2 x 100 mL) and water (3 x 200 mL) to remove inorganic salts.
-
Drying: Dry the solid in a vacuum oven at 50 °C to constant weight. Expected yield: 75-80% of a highly pure, regiochemically single isomer.
Protocol B: Scalable Fluoride-Promoted C-6 Amination
Adapted for scale-up to prevent thermal degradation associated with high-temperature SNAr reactions[4].
-
Reagent Charging: To a dry 1 L reactor under nitrogen, add 3-bromo-6-chloroimidazo[1,2-b]pyridazine (1.0 equiv, 100 mmol), Cesium Fluoride (CsF, 1.0 equiv, 100 mmol), and Benzyltriethylammonium chloride (BnNEt3Cl, 0.1 equiv, 10 mmol).
-
Solvent & Amine Addition: Add anhydrous DMSO (400 mL) followed by the desired secondary amine (e.g., piperidine or morpholine, 2.0 equiv, 200 mmol).
-
Reaction: Heat the mixture to 100 °C with vigorous stirring for 24 hours. The phase-transfer catalyst ensures the inorganic fluoride remains available in the organic phase.
-
Quench & Extraction: Cool the reaction to room temperature and pour into crushed ice/water (1.0 L). Extract the aqueous layer with Ethyl Acetate (3 x 300 mL).
-
Washing: Wash the combined organic layers with brine (3 x 200 mL) to remove residual DMSO and unreacted amine.
-
Isolation: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can typically be crystallized directly from MTBE/Hexanes, yielding >90% of the C-6 aminated product.
References
-
Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping National Institutes of Health (PMC)[Link]
-
An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines Taylor & Francis (Synthetic Communications)[Link]
Sources
- 1. Buy 6-(1-Piperazinyl)imidazo[1,2-B]pyridazine | 946157-08-0 [smolecule.com]
- 2. Imidazo[1,2-b]pyridazinium, 1-methyl- | 61588-62-3 | Benchchem [benchchem.com]
- 3. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Technical Support Center: Troubleshooting 3-Bromoimidazo[1,2-b]pyridazine Hydrobromide Solubility
Welcome to the Technical Support Center. This guide is specifically designed for researchers, analytical scientists, and drug development professionals encountering solubility bottlenecks with 3-Bromoimidazo[1,2-b]pyridazine hydrobromide (CAS: 18087-74-6). Due to its highly ionic nature, this heterocyclic salt presents unique challenges in standard organic synthesis and assay workflows.
Below, we provide field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to overcome these hurdles.
FAQ 1: The Mechanistic Cause of Insolubility
Q: Why does 3-Bromoimidazo[1,2-b]pyridazine hydrobromide crash out of common organic solvents like dichloromethane (DCM) or ethyl acetate?
A: The insolubility is a direct consequence of the compound's ionic crystal lattice. In the hydrobromide form, the imidazo[1,2-b]pyridazine core is protonated, creating a strong electrostatic attraction with the bromide anion. Dissolving a compound requires the solvent to break these intermolecular interactions and form new solvation clusters 1[1].
Standard organic solvents like DCM, ethyl acetate, or toluene possess low dielectric constants and lack the dipole moment required to overcome the high lattice energy of the salt. Conversely, the parent pyridazine ring is a weak base that, when not protonated, is highly miscible in a broader range of organic media 2[2].
FAQ 2: Pre-Reaction Processing (Free-Basing)
Q: I need to run a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig) in toluene or THF. How can I get the compound into solution?
A: The most thermodynamically reliable strategy for non-polar solvent compatibility is to perform a free-basing step prior to your reaction. By neutralizing the HBr salt, you generate the free 3-bromoimidazo[1,2-b]pyridazine. The removal of the ionic charge drastically increases the molecule's lipophilicity, allowing it to dissolve readily in standard organic solvents.
Step-by-Step Methodology: Free-Basing Protocol
Expert Insight: This protocol is designed as a self-validating system. The cessation of gas evolution visually confirms complete neutralization, while quantitative mass recovery at the end validates the extraction efficiency.
-
Suspension: Suspend the 3-Bromoimidazo[1,2-b]pyridazine HBr salt in a 1:1 (v/v) biphasic mixture of Dichloromethane (DCM) and saturated aqueous Sodium Bicarbonate (
). -
Neutralization: Stir the mixture vigorously at room temperature. The acid-base reaction will generate
gas. Continue stirring for 30–45 minutes until all visible effervescence ceases. -
Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to resolve completely, then collect the lower organic (DCM) layer.
-
Extraction: Extract the remaining aqueous layer twice with fresh DCM to ensure complete recovery of the lipophilic free base.
-
Drying: Combine the organic layers and dry over anhydrous Sodium Sulfate (
). Filter out the drying agent. -
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to afford the free base as a solid, which is now fully compatible with your cross-coupling conditions.
FAQ 3: Direct Solubilization of the Salt
Q: My pharmacological assay strictly requires the use of the hydrobromide salt. Which organic solvents should I use if I cannot free-base it?
A: If retaining the salt form is mandatory, you must bypass low-polarity solvents and utilize polar aprotic solvents with high dipole moments. Solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP) are capable of stabilizing the dissociated cation and anion.
Quantitative Data: Solvent Compatibility Matrix
| Solvent | Polarity Index | Dielectric Constant | HBr Salt Solubility | Free Base Solubility |
| Hexane | 0.1 | 1.89 | Insoluble | Poor |
| Toluene | 2.4 | 2.38 | Insoluble | Moderate |
| Dichloromethane (DCM) | 3.1 | 8.93 | Very Poor | Excellent |
| Tetrahydrofuran (THF) | 4.0 | 7.52 | Poor | Excellent |
| Ethyl Acetate | 4.4 | 6.02 | Poor | Good |
| Methanol (MeOH) | 5.1 | 32.7 | Good | Good |
| N,N-Dimethylformamide (DMF) | 6.4 | 36.7 | Excellent | Excellent |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | Excellent | Excellent |
FAQ 4: Kinetic Troubleshooting
Q: Even in DMF, the dissolution of the HBr salt is sluggish. How can I accelerate this without degrading the compound?
A: Sluggish dissolution in an appropriate solvent is a kinetic issue, not a thermodynamic one. It is typically caused by a low surface-area-to-volume ratio of the crystalline salt. To accelerate dissolution without risking thermal degradation—as the compound is stable under proper conditions but can decompose at extreme temperatures 3[3]—employ the following techniques:
-
Acoustic Cavitation (Sonication): Place the sealed vial in an ultrasonic bath for 5–10 minutes. Sonication generates microscopic cavitation bubbles that implode, mechanically disrupting the crystal lattice and increasing the surface area without applying excessive bulk heat.
-
Co-Solvency: The addition of a water-miscible co-solvent can significantly enhance the solvation power of the primary solvent 4[4]. Adding 5–10% (v/v) of a polar protic solvent, such as Methanol, to your DMF or DMSO will help disrupt the intermolecular hydrogen bonding within the salt's lattice, driving it into solution.
-
Gentle Heating: Warm the suspension to 40–50°C using a water bath. This increases the kinetic energy of the solvent molecules, increasing the collision rate with the solute lattice.
Decision Workflow: Solubilization Strategy
Decision tree for solubilizing 3-Bromoimidazo[1,2-b]pyridazine HBr in organic media.
References
- Solubility of Organic Compounds - Chemistry Steps
- Pyridazine compounds - ChemicalBook
- SAFETY DATA SHEET: 3-Bromoimidazo[1,2-b]pyridazine - Tokyo Chemical Industry (TCI)
- Brief Overview of Various Approaches to Enhance Drug Solubility - Longdom Publishing
Sources
effect of microwave irradiation on reaction times and yields for imidazo[1,2-b]pyridazine synthesis
Welcome to the Technical Support Center for advanced heterocyclic synthesis. This guide is engineered for researchers and drug development professionals optimizing the synthesis of imidazo[1,2-b]pyridazine scaffolds. By transitioning from conventional thermal heating to microwave (MW) irradiation, chemists can drastically improve reaction kinetics, yield, and purity. Below, we dissect the causality behind these improvements, provide quantitative benchmarks, and offer actionable troubleshooting protocols.
Core Principles & Causality (FAQ)
Q: Why does microwave (MW) irradiation drastically outperform conventional heating in imidazo[1,2-b]pyridazine synthesis? A: Conventional thermal heating relies on conduction and convection, creating temperature gradients where the vessel walls are hotter than the bulk solvent. This leads to localized degradation of sensitive heterocyclic intermediates. Microwave irradiation, conversely, utilizes dielectric heating. The electromagnetic energy directly couples with the dipoles of polar solvents (like NMP or water) and the polar imidazo[1,2-b]pyridazine core itself. This causes rapid, uniform volumetric heating, instantly overcoming the activation energy barrier for desired transformations (like SNAr or Suzuki couplings) while kinetically outcompeting thermodynamic degradation pathways. This mechanistic shift reduces reaction times from1[1].
Q: How does microwave heating affect the regioselectivity of nucleophilic aromatic substitutions (SNAr)? A: The imidazo[1,2-b]pyridazine scaffold has distinct electronic environments; for instance, a chlorine at the C-6 position is highly activated toward nucleophilic attack due to the 1[1]. Under conventional heating, prolonged exposure can lead to secondary substitutions or ring-opening side reactions. MW irradiation preserves and even enhances this inherent regioselectivity by rapidly driving the primary kinetic reaction to completion before secondary thermodynamic products can form.
Quantitative Performance Data
Table 1: Comparison of Conventional vs. Microwave-Assisted Imidazo[1,2-b]pyridazine Syntheses
| Reaction Type | Position | Solvent System | Conventional Time / Yield | Microwave Time / Yield |
| SNAr (Amination) | C-6 | NMP | 4–6 hours / 65–75% | 15–30 min / 80–90% |
| Suzuki-Miyaura | C-3 | Dioxane/H₂O (9:1) | >12 hours / ~10% | 30–90 min / 61–86% |
| One-Pot Cyclization | Benzo-fused | Water / NaOAc | >12 hours / Moderate | 15–30 min / 89–99% |
Troubleshooting Guide
Q: I am experiencing low yields and incomplete conversion during Suzuki-Miyaura cross-coupling at the C-3 position. How can I fix this? A: Causality: Incomplete conversion in MW-assisted cross-coupling often stems from poor microwave absorbance of the solvent mixture or premature catalyst precipitation. Solution: Ensure your solvent system has a high "loss tangent" (ability to convert microwave energy into heat). If using a non-polar solvent like toluene, switch to a2[2]. Additionally, verify that the reaction mixture is thoroughly degassed with argon for at least 10 minutes prior to sealing the vessel; oxygen rapidly quenches the active Pd(0) species, which is visually indicated if the solution turns from pale yellow to black (palladium black) before reaching the target temperature.
Q: My microwave vessel is over-pressurizing and aborting the run during high-temperature SNAr reactions. What is the cause? A: Causality: Rapid volumetric heating can cause low-boiling solvents to vaporize faster than the system can equilibrate, or it may trigger an exothermic decomposition of the amine nucleophile. Solution: Implement a temperature ramp. Instead of applying maximum power to reach 150°C instantly, program a 5-to-10-minute ramp time. Furthermore, replace low-boiling solvents with high-boiling, microwave-absorbing alternatives like N-methyl-2-pyrrolidone (NMP) or even water, which has been proven highly effective for 3[3].
Q: I am observing dehalogenation side-products instead of my desired cross-coupled product. A: Causality: Dehalogenation (e.g., reduction of the C-6 chlorine or C-3 bromine) occurs when the Pd-oxidative addition complex undergoes protode-metallation rather than transmetallation, often exacerbated by excessive microwave exposure times or overly protic conditions. Solution: Strictly limit the microwave hold time to <30 minutes. If dehalogenation persists, lower the reaction temperature by 10–15°C and ensure you are using a slightly weaker base (e.g., Na₂CO₃ instead of Cs₂CO₃) to slow down the competing reduction pathway.
Validated Experimental Protocols
Protocol A: Microwave-Assisted SNAr at C-6
Self-Validating Mechanism: The reaction progress can be visually tracked. The initial mixture is a suspension; successful conversion to the aminated product typically results in a homogenous, deep-colored solution. TLC (EtOAc:Hexane) will show the disappearance of the UV-active starting material spot.
-
Preparation: In a 10 mL microwave-safe glass vial, add 6-chloroimidazo[1,2-b]pyridazine (1.0 eq) and the desired primary/secondary amine (5.0 eq).
-
Solvent Addition: Add 3.0 mL of N-methyl-2-pyrrolidone (NMP). Drop in a magnetic stir bar.
-
Sealing: Cap the vial with a Teflon-lined septum and crimp securely.
-
Irradiation: Place the vial in the microwave reactor. Program a 5-minute ramp to 150°C, followed by a 15-minute hold at 150°C (Power max: 200 W, Cooling: ON).
-
Validation & Isolation: Allow the vessel to cool to <40°C before opening (pressure check). Pour the homogenous mixture into ice water (15 mL). The product should precipitate. Filter, wash with cold water, and dry under vacuum. Expected yield: 1[1].
Protocol B: Regioselective Suzuki-Miyaura Cross-Coupling at C-3
Self-Validating Mechanism: The formation of the active Pd(0) catalyst is confirmed by a transient color shift to bright yellow/orange upon initial heating. Premature blackening indicates oxygen contamination.
-
Preparation: To a microwave vial, add 3-bromo-imidazo[1,2-b]pyridazine (1.0 eq), arylboronic acid (1.2 eq), and Na₂CO₃ (2.0 eq).
-
Catalyst Loading: Add Pd(PPh₃)₄ (0.1 eq) inside a glovebox or under a strict argon stream.
-
Irradiation: Seal the vial. Irradiate with a 2-minute ramp to 100°C, holding for 30 minutes.
-
Workup: Cool to room temperature. Dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate. Purify via flash chromatography. Expected yield: 2[2].
Workflow Visualization
Microwave optimization and troubleshooting logic for imidazo[1,2-b]pyridazine synthesis.
References
- Title: The Application of Microwaves, Ultrasounds, and Their Combination in the Synthesis of Nitrogen-Containing Bicyclic Heterocycles. Source: MDPI.
- Title: 6-(1-Piperazinyl)imidazo[1,2-B]pyridazine. Source: Smolecule.
- Title: Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. Source: PMC.
- Title: Synthesis of benzo[4,5]imidazo[1,2-b]pyridazines utilizing water. Source: RSC Advances.
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Validation & Comparative
A Comparative Guide to the Reactivity of 3-Bromo- vs. 3-Chloroimidazo[1,2-b]pyridazine in Cross-Coupling Reactions
Introduction: The Imidazo[1,2-b]pyridazine Scaffold and the Importance of C3-Functionalization
The imidazo[1,2-b]pyridazine ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous biologically active molecules.[1][2] Its unique electronic properties and rigid bicyclic structure make it an attractive starting point for the development of novel therapeutics, including kinase inhibitors and agents targeting β-amyloid plaques.[3][4] Functionalization of this core, particularly at the C3 position, is a critical strategy for modulating pharmacological activity and fine-tuning molecular properties.
Among the most powerful methods for achieving this functionalization are palladium-catalyzed cross-coupling reactions. These reactions allow for the precise formation of new carbon-carbon and carbon-heteroatom bonds. The choice of the starting halide at the C3 position—typically bromine or chlorine—is a crucial decision that profoundly impacts reaction efficiency, required catalytic systems, and overall synthetic strategy.
This guide provides an in-depth comparison of the reactivity of 3-bromoimidazo[1,2-b]pyridazine and 3-chloroimidazo[1,2-b]pyridazine. We will delve into the fundamental principles governing their reactivity, compare their performance in key cross-coupling reactions with supporting data, and provide validated experimental protocols for researchers in drug development and organic synthesis.
Pillar 1: Fundamental Principles of C-X Bond Reactivity
The difference in reactivity between the 3-bromo and 3-chloro derivatives is rooted in the inherent properties of the carbon-halogen bond. In the context of palladium-catalyzed cross-coupling, the reaction typically proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.
The initial and often rate-determining step is the oxidative addition of the halo-heterocycle to a low-valent palladium(0) complex. The efficiency of this step is directly related to the carbon-halogen bond dissociation energy (BDE) . The generally accepted trend for BDE is:
C-Cl > C-Br > C-I
A lower BDE facilitates the cleavage of the C-X bond and its addition to the palladium center.[5] Consequently, the reactivity trend in oxidative addition is the inverse of the BDE trend:
Aryl/Heteroaryl Iodides > Bromides > Chlorides
This fundamental principle dictates the choice of reaction conditions. Activating the stronger, less reactive C-Cl bond requires more sophisticated and highly active catalytic systems compared to the more labile C-Br bond.[6] These systems often feature bulky, electron-rich phosphine ligands that promote the formation of the active, coordinatively unsaturated palladium species necessary for oxidative addition.[7][8]
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A Tale of Two Scaffolds: A Comparative Guide to the Biological Activities of Imidazo[1,2-b]pyridazines and Imidazo[1,2-a]pyridines
For the attention of researchers, scientists, and drug development professionals.
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of potent biological activity and desirable pharmacokinetic properties is perpetual. Among the privileged heterocyclic systems, imidazo[1,2-b]pyridazines and imidazo[1,2-a]pyridines have emerged as two closely related yet distinct scaffolds, each with a rich and diverse pharmacological profile. This guide provides an in-depth, objective comparison of their biological activities, supported by experimental data, to inform and guide future drug discovery efforts.
Unveiling the Contenders: Structural Nuances and Their Implications
At first glance, the imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine core structures appear strikingly similar. Both are bicyclic aromatic systems comprising a five-membered imidazole ring fused to a six-membered nitrogen-containing ring. The critical distinction lies in the arrangement of nitrogen atoms in the six-membered ring: a 1,2-diazine (pyridazine) in the former and a pyridine in the latter. This seemingly subtle difference in a single nitrogen atom's position profoundly influences the electronic distribution, steric hindrance, and hydrogen bonding potential of the entire molecule. These fundamental disparities are the wellspring of their divergent biological activities and structure-activity relationships (SAR).
Caption: Core structures of Imidazo[1,2-b]pyridazine and Imidazo[1,2-a]pyridine.
The Biological Arena: A Head-to-Head Comparison
While both scaffolds exhibit a broad spectrum of biological activities, a direct comparison reveals distinct leanings and, in some cases, clear advantages for one over the other in specific therapeutic areas.
Kinase Inhibition: A Tale of Divergent SAR
Both imidazo[1,2-b]pyridazines and imidazo[1,2-a]pyridines are prolific as kinase inhibitors, a class of drugs that has revolutionized cancer therapy. However, the specific kinases they target and their modes of binding can differ significantly.
A key study directly comparing the two scaffolds as Cyclin-Dependent Kinase (CDK) inhibitors found that while structurally analogous compounds from both series can exhibit similar CDK activity, their SAR profiles are notably different[1]. This divergence in SAR is attributed to different binding modes within the kinase active site, a finding confirmed by protein inhibitor structure determination[1].
Imidazo[1,2-b]pyridazines have a distinguished record as potent and often selective kinase inhibitors. The FDA-approved multi-kinase inhibitor Ponatinib , used in the treatment of chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia, features this core scaffold[2]. This scaffold has also yielded highly selective inhibitors of:
-
PIM kinases , with some derivatives showing over 100-fold selectivity for PIM1 over PIM2[3]. These compounds exhibit an unusual binding mode, interacting with the N-terminal lobe helix αC rather than the typical hinge region, which contributes to their high selectivity[3][4].
-
Tyrosine Kinase 2 (TYK2) , where they act as allosteric inhibitors by binding to the pseudokinase domain (JH2).
-
Dual-specificity tyrosine phosphorylation-regulated kinases (DYRKs) , with optimized compounds showing high cellular potency and selectivity[5].
-
Glycogen Synthase Kinase-3β (GSK-3β) , leading to brain-penetrant inhibitors with potential for Alzheimer's disease treatment[6].
-
IκB kinase β (IKKβ) , a key player in the NF-κB signaling pathway and a target for inflammatory diseases[7].
-
Transforming growth factor-β activated kinase 1 (TAK1) , with potent activity against multiple myeloma cell lines[8].
-
Bruton's Tyrosine Kinase (BTK) , with the development of irreversible inhibitors showing excellent selectivity[9].
-
Haspin , a serine/threonine kinase involved in mitosis, with some derivatives showing high selectivity over other kinases like CDKs[10].
-
mTOR , with diaryl urea derivatives exhibiting significant anti-proliferative activity against non-small cell lung cancer cell lines[11].
Imidazo[1,2-a]pyridines , on the other hand, have a broader, more established history in medicinal chemistry, with several marketed drugs to their name, including zolpidem and alpidem[12][13][14]. In the realm of kinase inhibition, they have demonstrated potent activity against a wide array of targets:
-
CDKs, VEGFR, PI3K, and EGFR , making them promising candidates for antitumor therapy[15][16].
-
c-Met , a receptor tyrosine kinase implicated in various cancers, with derivatives showing potent inhibitory effects[17].
-
PI3K/mTOR dual inhibitors , with some compounds demonstrating excellent kinase selectivity and in vivo antitumor activity[18].
-
Insulin-like growth factor-1 receptor (IGF-1R) , a key target in cancer proliferation and survival[19][20][21].
-
Salt-inducible kinases (SIKs) , with the development of the first SIK1 selective inhibitors[22].
| Target Class | Imidazo[1,2-b]pyridazine | Imidazo[1,2-a]pyridine | Key Distinctions & Insights |
| Kinase Inhibition | Potent & often highly selective. Ponatinib is a notable example. Targets include PIM, TYK2, DYRK, GSK-3β, IKKβ, TAK1, BTK, Haspin, mTOR.[1][3][4][5][6][7][8][9][10][11] | Broad-spectrum activity. Targets include CDK, VEGFR, PI3K, EGFR, c-Met, IGF-1R, SIKs.[15][16][17][19][20][21][22] | Imidazo[1,2-b]pyridazines often exhibit higher selectivity due to unique binding modes. SAR differs significantly even with similar targets.[1][3] |
| Anticancer Activity | Broad applicability, particularly through kinase inhibition.[23][24] | Extensive research with demonstrated efficacy against various cancer cell lines including breast, liver, and colon cancer.[15][16][25][26][27] | Both are potent, but the specific cancer types and molecular mechanisms of action can vary based on the substitution patterns on the core scaffolds. |
| Anti-inflammatory Activity | Demonstrated potential, for instance, through IKKβ inhibition.[2][7] | Well-documented, with inhibition of enzymes like 5-lipoxygenase (5-LO) and COX-2.[28][29] | Imidazo[1,2-a]pyridines have a more established profile as direct anti-inflammatory agents, while the anti-inflammatory effects of imidazo[1,2-b]pyridazines are often linked to kinase inhibition. |
| CNS & Neurological Applications | Potential for treating neurodegenerative diseases like Alzheimer's via GSK-3β inhibition.[6] | Ligands for detecting β-amyloid plaques in Alzheimer's disease. Marketed anxiolytics and hypnotics (e.g., zolpidem).[14][30][31] | Imidazo[1,2-a]pyridines have a proven track record in CNS applications, both as therapeutics and diagnostics. |
| Antimicrobial Activity | Promising anti-mycobacterial (tuberculosis) and broad-spectrum antiviral (picornaviruses) activity.[32][33][34] | Documented antituberculosis, antimalarial, antifungal, and antibacterial properties.[12][13][35][36] | Both scaffolds are versatile in combating infectious diseases, with specific derivatives showing high potency against different pathogens. |
Experimental Corner: Protocols for Biological Evaluation
To provide a practical context, here are exemplary protocols for assays commonly used to evaluate the biological activities of these compounds.
Kinase Inhibition Assay (Generic Protocol)
This protocol describes a general method for assessing the inhibitory activity of a compound against a specific kinase.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Perform serial dilutions to obtain a range of concentrations.
-
Assay Reaction: In a 96-well plate, combine the kinase, a suitable substrate (peptide or protein), and ATP in an appropriate assay buffer.
-
Initiation of Reaction: Add the test compound at various concentrations to the wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the level of substrate phosphorylation. This can be done using various methods, such as:
-
Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence-based assays: Using fluorescently labeled antibodies that recognize the phosphorylated substrate.
-
Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction.
-
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a dose-response curve to determine the IC50 value.
Cell Proliferation Assay (MTT Assay)
This protocol outlines a common method to assess the cytotoxic or anti-proliferative effects of compounds on cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specific duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Concluding Remarks: Choosing the Right Scaffold for the Task
The imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine scaffolds, while structurally related, offer distinct advantages for drug discovery.
Imidazo[1,2-a]pyridines represent a well-trodden path with a proven clinical track record. Their broad biological activity and established synthetic routes make them an attractive starting point for a wide range of therapeutic targets. The existing knowledge base around their SAR provides a solid foundation for further optimization.
Imidazo[1,2-b]pyridazines , while perhaps less explored historically, have rapidly gained prominence, particularly in the realm of highly selective kinase inhibitors. The unique electronic properties conferred by the pyridazine ring appear to facilitate novel binding interactions that can lead to enhanced potency and selectivity. The success of ponatinib is a testament to the therapeutic potential of this scaffold.
Ultimately, the choice between these two scaffolds will depend on the specific therapeutic target and the desired pharmacological profile. For programs prioritizing broad-spectrum activity and leveraging a wealth of existing literature, imidazo[1,2-a]pyridines may be the scaffold of choice. Conversely, for projects aiming for high selectivity, particularly in kinase inhibition, and where novel intellectual property is a key consideration, imidazo[1,2-b]pyridazines present a compelling and fruitful avenue for exploration. This guide serves as a foundational resource to empower researchers to make informed decisions in their pursuit of the next generation of therapeutics.
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- 12. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [edgccjournal.org]
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- 36. researchgate.net [researchgate.net]
In Vitro Evaluation of Imidazo[1,2-b]pyridazine Derivatives as Enzyme Inhibitors: A Comparative Guide
Executive Summary & Scaffold Rationale
The imidazo[1,2-b]pyridazine core has emerged as a highly privileged pharmacophore in modern kinase inhibitor design. Compared to its imidazo[1,2-a]pyridine counterpart, the imidazo[1,2-b]pyridazine scaffold exhibits reduced lipophilicity and unique electrostatic properties, allowing it to adopt inverted orientations within kinase active sites[1]. This structural flexibility enables medicinal chemists to engineer highly selective, potent inhibitors against notoriously difficult targets, including Bruton's Tyrosine Kinase (BTK), Transforming Growth Factor-
This guide objectively compares the in vitro performance of novel imidazo[1,2-b]pyridazine derivatives against established clinical and preclinical alternatives. By examining the causality behind structural modifications—such as covalent warhead positioning and solvent-front mutation circumvention—we provide a comprehensive framework for evaluating these compounds.
Comparative Performance Data
To establish a quantitative baseline, we summarize the in vitro half-maximal inhibitory concentration (IC
Table 1: BTK Inhibition (Covalent vs. Reversible)
Evaluating the impact of acryloyl warheads targeting the C481 residue[2].
| Compound | Scaffold Type | Target | IC | Mechanism / Notes |
| Compound 22 | Imidazo[1,2-b]pyridazine | BTK (WT) | 1.3 - 2.6 | Irreversible covalent binder (targets C481). High selectivity across 310 kinases. |
| Zanubrutinib | Pyrazolo[1,5-a]pyrimidine | BTK (WT) | ~0.5 | Clinical reference. Extended piperidinyl linker forms a small loop in the activation region. |
| Compound 42 | Imidazo[1,2-b]pyridazine | BTK (WT) | 1771.0 | Derivative of Cmpd 22 lacking the reactive acryloyl group. Proves covalent causality. |
Table 2: TAK1 Inhibition in Multiple Myeloma
Evaluating C6-substituted morpholine derivatives for enhanced solubility and hydrogen bonding[5].
| Compound | Scaffold Type | Target | IC | GI |
| Compound 26 | Imidazo[1,2-b]pyridazine | TAK1 | 55.0 | ~30 nM (MPC-11, H929 lines) |
| Takinib | Pyridine-based | TAK1 | 187.0 | Micromolar range |
Table 3: ALK Inhibition (Overcoming Solvent-Front Mutations)
Benchmarking against the highly resistant G1202R mutation[3].
| Compound | Target Enzyme | IC | Resistance Profile |
| O-10 (Imidazo[1,2-b]pyridazine) | ALK | 2.6 | Highly potent baseline |
| Crizotinib (1st Gen) | ALK | ~20 - 24 | Standard baseline |
| O-10 (Imidazo[1,2-b]pyridazine) | ALK | 6.4 | Maintains potency against solvent-front mutation |
| Crizotinib (1st Gen) | ALK | >200 | Ineffective (High Resistance) |
Mechanistic Insights & Causality
Do not merely look at the IC
-
Covalent Engagement (BTK): Structural superimposition reveals that Compound 22 perfectly matches the binding pose of Zanubrutinib. However, the substitution of the -NH group of the imidazole core with an amino group, combined with a precisely angled acryloyl warhead, allows it to occupy less space in the activation region while efficiently forming a covalent bond with C481[2]. The stark drop in potency for Compound 42 (1771 nM) validates that the scaffold's primary role is to perfectly orient the warhead, rather than relying solely on non-covalent affinity[2].
-
Atypical Hinge Binding (PIM1): Unlike classic ATP-competitive inhibitors that form hydrogen bonds with the kinase hinge region, imidazo[1,2-b]pyridazines targeting PIM1 bind to the opposite side of the ATP pocket. They participate in a unique hydrogen bond network with Lys67, Glu89, and Phe187[4]. This atypical binding circumvents the unique proline insertion in the PIM1 hinge region that typically limits inhibitor affinity.
-
Steric Evasion (ALK): The G1202R mutation introduces a bulky arginine residue at the solvent front, sterically clashing with first-generation inhibitors like Crizotinib. The macrocyclic imidazo[1,2-b]pyridazine derivative (O-10) utilizes a compact, rigidified conformation that entirely bypasses this steric clash, maintaining single-digit nanomolar potency[3].
Visualizations
Pathway Integration: BTK Signaling & Inhibitor Intervention
The following diagram illustrates where imidazo[1,2-b]pyridazine covalent inhibitors intercept the B-Cell Receptor (BCR) signaling cascade, preventing downstream NF-
Fig 1: BTK signaling cascade illustrating the targeted covalent inhibition by imidazo[1,2-b]pyridazine.
Self-Validating Assay Workflow: ADP-Glo Kinase Assay
To ensure trustworthiness, biochemical data must be generated using self-validating systems. The ADP-Glo assay workflow below incorporates mandatory internal controls.
Fig 2: Step-by-step workflow of the self-validating ADP-Glo Kinase Assay for IC50 determination.
Self-Validating Experimental Protocols
To guarantee experimental integrity, do not rely on single-point assays. The protocols below are designed as self-validating systems, ensuring that artifacts (e.g., compound autofluorescence or assay drift) are immediately identifiable.
Protocol 1: Time-Dependent Kinase Inhibition Assay (HTRF)
Because compounds like Compound 22 act covalently[2], standard equilibrium IC
-
System Setup: Prepare a 384-well low-volume plate. Include three control wells per row: Max Signal (Enzyme + Vehicle), Min Signal (No Enzyme + Vehicle), and Reference Control (Zanubrutinib at
IC ). -
Pre-Incubation: Dispense 5 nM of purified BTK enzyme into wells containing serial dilutions of the imidazo[1,2-b]pyridazine inhibitor (0.1 nM to 10
M). -
Time-Course Initiation: At staggered time intervals (
minutes), initiate the reaction by adding 10 M ATP and 1 M biotinylated substrate peptide. -
Quenching & Detection: Stop the reaction using EDTA. Add Europium-cryptate labeled anti-phospho antibody and Streptavidin-XL665.
-
Causality Check (Self-Validation): The IC
of Compound 22 must decrease progressively over time (e.g., dropping significantly after 20 minutes)[2]. If the IC remains static across timepoints, the covalent bond has failed to form, indicating reagent degradation or a non-covalent analog (like Compound 42).
Protocol 2: ADP-Glo Kinase Assay for TAK1 IC Determination
This protocol evaluates TAK1 inhibition by C6-substituted morpholine derivatives[5].
-
Reaction Assembly: In a solid white 384-well plate, mix 2
L of TAK1-TAB1 fusion protein (2 nM final) with 1 L of compound 26 (serial dilutions). Incubate for 15 minutes at room temperature. -
Kinase Reaction: Add 2
L of ATP/Substrate mix (final concentrations: 10 M ATP, 0.2 g/ L MBP substrate). Incubate for 60 minutes at 25°C. -
ATP Depletion: Add 5
L of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Crucial Control: The "Zero-Enzyme" well must yield baseline luminescence here; any signal indicates ATP contamination. -
Signal Generation: Add 10
L of Kinase Detection Reagent to convert the generated ADP back to ATP and introduce luciferase/luciferin. Read luminescence after 30 minutes. -
Data Synthesis: Normalize data against the Min/Max controls. Compound 26 should yield an IC
of ~55 nM, while the reference standard (Takinib) should yield ~187 nM.ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">
References
-
Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors Source: ACS Publications URL:[Link]
-
Pyridines, pyridazines and guanines as CDK2 inhibitors: a review Source: Semantic Scholar URL:[Link]
-
Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma Source: RSC Publishing URL:[Link]
-
Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity Source: AACR Journals URL:[Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Discovery of imidazo[1,2- b ]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00415E [pubs.rsc.org]
Evaluating the Metabolic Stability of Imidazo[1,2-b]pyridazine Drug Candidates: A Comparative Guide
The imidazo[1,2-
For drug development professionals, optimizing the pharmacokinetic (PK) profile of these candidates hinges on overcoming metabolic liabilities. This guide provides an objective comparison of imidazo[1,2-
Scaffold Comparison: Why Imidazo[1,2-b]pyridazine?
When designing kinase inhibitors, medicinal chemists frequently face a choice between various fused bicyclic heteroaromatics. The selection directly dictates the molecule's lipophilicity (LogD), which is the primary driver of cytochrome P450 (CYP450) mediated metabolism.
As shown in Table 1 , modifying an imidazo[1,2-
Table 1: Physicochemical and Metabolic Comparison of Core Scaffolds
| Scaffold Type | Relative Lipophilicity (LogP) | CYP450 Inhibition Liability | Typical Metabolic Soft Spots | Primary Clearance Mechanism |
| Phenyl / Indole | High | High | Aromatic hydroxylation | CYP-mediated oxidation |
| Imidazo[1,2- | Moderate | Moderate | C-3 position oxidation | Phase I Oxidation |
| Imidazo[1,2- | Low | Low | N-dealkylation (if substituted) | Phase I & Phase II (Glucuronidation) |
Causality Insight: The inherent polarity of the imidazo[1,2-
Experimental Data: Structural Optimization for Stability
The metabolic stability of imidazo[1,2-
Case Study A: Tyk2 JH2 Inhibitors
In the development of Tyk2 JH2 ligands, early 6-anilino-imidazo[1,2-
Case Study B: DYRK1A Kinase Inhibitors
During the fragment-based discovery of DYRK1A inhibitors, an unsubstituted imidazo[1,2-
Table 2: Comparative Microsomal Stability of Imidazo[1,2-b]pyridazine Derivatives
| Compound Class / Target | Modification | HLM | RLM | Permeability (Caco-2) |
| Tyk2 JH2 (Early Lead) | 6-anilino substitution | > 200 (Poor) | > 200 (Poor) | Low |
| Tyk2 JH2 (Optimized) | 2-oxo- | < 15 (Excellent) | < 20 (Excellent) | High (Intramolecular H-bond) |
| DYRK1A (Fragment 1) | Unsubstituted core | 12 ± 2 | 114 ± 1 | High |
| DYRK1A (Compound 17) | 3-(trifluoromethoxy)phenyl | 173 ± 21 | > 200 | Moderate |
(Data synthesized from[5] and[4])
Fig 1. SAR logic for improving metabolic stability and permeability in Tyk2 JH2 inhibitors.
Self-Validating Experimental Protocols
To accurately assess the metabolic stability of imidazo[1,2-
Protocol 1: Phase I Microsomal Stability Assay (HLM/RLM)
Liver microsomes contain the primary oxidative enzymes (CYPs and FMOs) responsible for Phase I metabolism.
Reagents & Causality:
-
Microsomal Protein (0.5 mg/mL): Kept low to ensure linear reaction kinetics and minimize non-specific protein binding of the highly polar imidazo[1,2-
]pyridazine core. -
NADPH Regenerating System: CYPs are heme-containing monooxygenases that require a continuous supply of electrons. A regenerating system (NADP+, glucose-6-phosphate, G6PDH) prevents cofactor depletion over the 60-minute incubation.
Step-by-Step Methodology:
-
Preparation: Prepare a 10 mM stock of the imidazo[1,2-
]pyridazine candidate in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4) to keep final DMSO concentration <0.1% (DMSO inhibits CYP3A4). -
Pre-incubation: Combine the test compound with HLM or RLM (0.5 mg/mL final protein concentration) in a 96-well plate. Incubate at 37°C for 5 minutes.
-
Initiation: Initiate the reaction by adding the NADPH regenerating system.
-
Self-Validation Check: Run a parallel "Minus-NADPH" control. If the compound degrades without NADPH, the instability is chemical (e.g., hydrolysis), not CYP-mediated.
-
-
Sampling & Quenching: At time points 0, 5, 15, 30, 45, and 60 minutes, transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Causality: Cold acetonitrile instantly denatures the microsomal proteins, halting metabolism and precipitating the protein for clean LC-MS/MS injection.
-
-
Control Validation: Run Verapamil (high clearance) and Warfarin (low clearance) concurrently to validate batch enzyme activity.
-
Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the elimination rate constant (
) and Intrinsic Clearance ( ).
Protocol 2: Comprehensive Hepatocyte Stability Assay
While microsomes isolate Phase I metabolism, intact hepatocytes provide a complete cellular system containing both Phase I and Phase II (UGT, SULT) enzymes, as well as natural cellular uptake transporters.
Step-by-Step Methodology:
-
Thawing: Carefully thaw cryopreserved human hepatocytes in a 37°C water bath. Transfer to pre-warmed William's E medium.
-
Viability Assessment: Assess cell viability using Trypan Blue exclusion.
-
Self-Validation Check: Viability must be >75%. Monitor the formation of 7-hydroxycoumarin glucuronide from 7-hydroxycoumarin to validate Phase II enzyme functionality.
-
-
Incubation: Dilute hepatocytes to
cells/mL. Add the imidazo[1,2- ]pyridazine candidate to a final concentration of 1 µM. -
Sampling: Incubate at 37°C under 5%
. Take aliquots at 0, 15, 30, 60, 90, and 120 minutes. -
Quenching: Quench with an equal volume of cold acetonitrile/methanol (50:50) containing the internal standard.
-
Metabolite ID (MetID): Utilize high-resolution mass spectrometry (HRMS) to identify specific metabolic soft spots (e.g., N-oxidation of the pyridazine ring vs. aliphatic hydroxylation).
Fig 2. Hierarchical metabolic stability screening workflow for imidazo[1,2-b]pyridazines.
Conclusion
The imidazo[1,2-
References
- Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review.European Journal of Medicinal Chemistry.
- The pyridazine heterocycle in molecular recognition and drug discovery.
- Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors.
- Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases.Cardiff University / European Journal of Medicinal Chemistry.
- Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
A Senior Application Scientist's Guide to the Spectroscopic Analysis and Structural Elucidation of Novel Imidazo[1,2-b]pyridazine Derivatives
For researchers, medicinal chemists, and drug development professionals, the imidazo[1,2-b]pyridazine scaffold represents a "privileged" structure, a nucleus that consistently appears in biologically active molecules.[1][2] Its derivatives have shown significant promise as kinase inhibitors, antifungal agents, and therapeutics for a range of diseases, including cancer and autoimmune disorders.[3][4][5][6][7] The celebrated kinase inhibitor Ponatinib is a testament to the therapeutic potential of this heterocyclic system.[1]
However, the journey from a promising synthetic route to a fully characterized drug candidate is paved with rigorous analytical challenges. The unambiguous determination of a novel derivative's structure is the bedrock upon which all subsequent biological and pharmacological data rests. A seemingly minor misinterpretation of a substituent's position can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and ultimately, the failure of a promising therapeutic program.
This guide provides an in-depth, experience-driven comparison of the essential spectroscopic techniques required for the robust structural elucidation of novel imidazo[1,2-b]pyridazine derivatives. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring a self-validating analytical workflow.
The Analytical Imperative: An Integrated, Multi-Technique Approach
The structural elucidation of a novel imidazo[1,2-b]pyridazine derivative is not a linear process but an integrated workflow. No single technique provides all the answers. Instead, we rely on the synergy between Mass Spectrometry (MS) for molecular formula confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy for mapping the molecular framework, and, when necessary, X-ray Crystallography for definitive 3D structural proof.
The logical flow of this process is critical. We begin with a low-resolution technique to confirm the reaction's success and then build a structural hypothesis using high-resolution, multi-dimensional methods.
Caption: High-level workflow for elucidating novel imidazo[1,2-b]pyridazine structures.
Mass Spectrometry (MS): Establishing the Molecular Formula
Before investing significant time in NMR analysis, the first step is always to confirm the molecular weight and elemental composition of the purified compound. This is the foundational data point that validates the intended chemical transformation.
Expertise & Experience: While standard low-resolution LCMS is excellent for monitoring reaction progress, it is insufficient for characterizing a novel compound. High-Resolution Mass Spectrometry (HRMS), typically using Time-of-Flight (TOF) or Orbitrap analyzers, is non-negotiable. It provides a mass measurement with high precision (typically to four or five decimal places), which allows for the unambiguous determination of the molecular formula.[8] This is crucial for distinguishing between isomers or ruling out unexpected side products.
Experimental Protocol: High-Resolution Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the purified compound (~0.1 mg) in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 0.1 mg/mL. The solvent should be compatible with the chosen ionization method.
-
Ionization: Electrospray ionization (ESI) is the most common method for this class of compounds, typically forming the protonated molecule [M+H]⁺ in positive ion mode.
-
Analysis: Acquire the spectrum in full scan mode over a relevant m/z range (e.g., 100-1000 amu).
-
Data Processing:
-
Identify the peak corresponding to the [M+H]⁺ ion.
-
Use the instrument's software to calculate the molecular formula based on the measured accurate mass.
-
Compare the measured mass to the theoretical (calculated) mass for the expected formula. The mass error should ideally be less than 5 ppm.
-
Data Presentation: Comparing Theoretical vs. Experimental Mass
The power of HRMS lies in its precision, which provides a high degree of confidence in the elemental composition.
| Compound Example | Expected Formula | Theoretical [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) | Reference |
| Imidazo[1,2-b]pyridazine-2-carboxylic acid hydrazide | C₇H₇N₅O | 178.0723 | 177 (M⁺) | [9] |
| 6-chloroimidazo[1,2-b]pyridazine | C₆H₄ClN₃ | 154.0166 | 154.2 (M+1) | |
| N-(4-methoxybenzoyl)-N'-...-hydrazide | C₂₄H₁₉N₅O₂ | 466.1588 | 466.9 |
Note: The reference data may show nominal mass (M⁺); HRMS provides the exact mass required for formula confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Building the Structure
NMR is the most powerful technique for elucidating the detailed covalent structure of a molecule in solution. For imidazo[1,2-b]pyridazines, a combination of 1D and 2D NMR experiments is essential to assign every proton and carbon and to place substituents correctly on the heterocyclic core.
¹H and ¹³C NMR: The Initial Fingerprint
One-dimensional ¹H and ¹³C NMR spectra provide the initial overview of the molecule's electronic environment.
-
¹H NMR: Reveals the number of distinct proton environments and their neighboring protons (through spin-spin coupling). Protons on the imidazo[1,2-b]pyridazine core typically resonate in the aromatic region (δ 7.0 - 8.6 ppm).[10] The exact chemical shifts are highly sensitive to the electronic effects of substituents.
-
¹³C NMR: Shows the number of unique carbon atoms. The carbons of the heterocyclic core typically appear between δ 115 - 150 ppm.[8][9]
Comparative Data: Characteristic ¹H NMR Chemical Shifts
The following table, compiled from literature data, illustrates how different substituents influence the chemical shifts of the core protons.
| Compound | H-2/H-3 (imidazole) | H-6/H-7/H-8 (pyridazine) | Reference |
| 6-chloroimidazo[1,2-b]pyridazine | δ 8.22 (d), 7.76 (d) | δ 8.61 (d), 8.46 (d) | |
| Imidazo[1,2-b]pyridazine-2-carboxy...amide | δ 7.72 (s) | δ 7.68-7.30 (m) | [9] |
| Unsubstituted Imidazo[1,2-b]pyridazine | δ 7.9 (H-2), 7.6 (H-3) | δ 8.4 (H-6), 6.9 (H-7), 7.8 (H-8) | General shifts |
2D NMR: The Key to Unambiguous Assignments
While 1D NMR provides a list of parts, 2D NMR shows how they are connected. For novel derivatives, especially those with multiple substituents, 2D experiments are not optional; they are a requirement for scientific integrity.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). This is invaluable for tracing the proton network within the pyridazine ring.[8]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon atom it is attached to. This allows for the confident assignment of carbon signals based on their more easily assigned proton partners.[8]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment. It reveals correlations between protons and carbons that are 2 or 3 bonds away. These long-range correlations are the key to connecting different parts of the molecule, for example, linking a substituent to its specific position on the heterocyclic core.
Caption: Logic diagram showing how 2D NMR experiments build upon 1D data to assemble the final structure.
Experimental Protocol: Comprehensive NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often an excellent choice for these compounds due to its high solubilizing power.[9]
-
1D Spectra Acquisition:
-
Acquire a standard ¹H spectrum.
-
Acquire a proton-decoupled ¹³C spectrum.
-
-
2D Spectra Acquisition:
-
Acquire a phase-sensitive gradient COSY spectrum.
-
Acquire a phase-sensitive gradient HSQC spectrum, optimizing the spectral width in the ¹³C dimension to cover the expected range.
-
Acquire a gradient HMBC spectrum. It is crucial to set the long-range coupling constant (e.g., to 8 Hz) to optimize for typical 2- and 3-bond C-H correlations.
-
-
Data Analysis:
-
Step 1: Assign the easily identifiable protons in the ¹H spectrum (e.g., isolated singlets, distinct multiplets).
-
Step 2: Use the COSY spectrum to walk along the spin systems, particularly around the pyridazine ring, to assign coupled protons.
-
Step 3: Use the HSQC spectrum to assign the carbons directly attached to the now-assigned protons.
-
Step 4: Use the HMBC spectrum to find correlations from protons to quaternary (non-protonated) carbons and to connect substituents to the core. For example, a correlation from the protons of a methyl substituent to a specific carbon on the pyridazine ring definitively places that methyl group.
-
Single-Crystal X-ray Crystallography: The Gold Standard
While the combination of MS and NMR is often sufficient, there are situations where ambiguity can persist. Regioisomers, for instance, can sometimes present very similar NMR spectra. In these cases, or for the first-in-class of a new series, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of structure. It delivers a 3D model of the molecule, confirming connectivity, regiochemistry, and stereochemistry with absolute certainty.[5][6][11]
Trustworthiness: An X-ray crystal structure is a self-validating system. The quality of the final structure is judged by statistical parameters (like R-factor) that are universally understood and indicate the goodness of fit between the experimental data and the final model. Its inclusion in a publication or regulatory filing removes all doubt about the compound's identity.
Workflow: From Powder to Structure
Caption: The experimental workflow for single-crystal X-ray crystallography analysis.
The primary challenge of this technique is not the analysis itself, but obtaining a high-quality single crystal suitable for diffraction. This often requires screening various solvents and crystallization techniques.
Comparative Guide: Strengths and Limitations
| Technique | Primary Role | Strengths | Limitations | Best For... |
| HRMS | Molecular Formula | - High accuracy & sensitivity- Requires minimal sample- Fast analysis | - Provides no connectivity information- Cannot distinguish isomers | Confirming elemental composition of the final product. |
| NMR | Structural Framework | - Provides detailed connectivity data- Defines regio- and stereochemistry- Analyzes sample in solution state | - Requires more sample (mg)- Can be ambiguous for complex isomers- Data interpretation is complex | Assembling the complete covalent structure and assigning all atoms. |
| X-ray | Absolute Structure | - Unambiguous 3D structure- Gold standard for proof | - Requires a suitable single crystal- Structure is in solid state, may differ from solution | Resolving ambiguity, confirming novel scaffolds, determining absolute stereochemistry. |
Conclusion and Best Practices
The structural elucidation of novel imidazo[1,2-b]pyridazine derivatives demands a disciplined, multi-faceted analytical approach. Relying on a single technique is insufficient and introduces unacceptable risks into the drug discovery pipeline. The Senior Application Scientist's recommendation is to adopt a tiered strategy:
-
Confirm Identity: Always begin with HRMS to unequivocally establish the molecular formula.
-
Build the Framework: Employ a comprehensive suite of NMR experiments (¹H, ¹³C, COSY, HSQC, and HMBC) to piece together the molecule's covalent structure.
-
Validate When Necessary: For a lead compound, the first of a new chemical series, or in any case of ambiguity, invest the effort to obtain a single-crystal X-ray structure. This provides the ultimate validation and a solid foundation for intellectual property and future development.
By integrating these techniques logically, researchers can ensure the scientific integrity of their work and accelerate the development of novel imidazo[1,2-b]pyridazine-based therapeutics with confidence.
References
- Der Pharma Chemica. (n.d.). Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides.
- Zheng, M., et al. (n.d.). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. PMC.
- Paidi, K. R., et al. (2017). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. TSI Journals.
- PMC. (n.d.). Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation.
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Safety Operating Guide
Navigating the Uncharted: A Guide to the Safe Disposal of 3-Bromoimidazo[1,2-b]pyridazine Hydrobromide
Core Principles of Chemical Waste Management
Before delving into the specific procedures for 3-Bromoimidazo[1,2-b]pyridazine hydrobromide, it is crucial to understand the foundational principles that govern the disposal of all chemical waste. These principles are designed to protect laboratory personnel, the public, and the environment.
-
Segregation is Paramount: Chemical wastes must be segregated based on their hazard class.[1][2] Halogenated and non-halogenated organic compounds, for instance, should never be mixed in the same waste container.[1][3] This is because different classes of chemicals often require different disposal methods, and mixing them can lead to dangerous reactions or complicate the disposal process, increasing costs.[3]
-
Proper Containerization: Waste must be stored in containers that are compatible with the chemical.[4][5] The original container is often the best choice.[5] Containers must be in good condition, with secure lids, and must not be overfilled.[4][5]
-
Clear and Accurate Labeling: All waste containers must be clearly labeled with their contents.[1][4] This includes the full chemical name and any associated hazards. Unused chemicals in their original containers may not need additional labeling beyond identifying the lab of origin.[1]
-
Regulatory Compliance: All disposal activities must adhere to local, regional, and national regulations.[6] It is the responsibility of the individual generating the waste to be aware of and comply with these regulations.[1]
Understanding the Hazard Profile of 3-Bromoimidazo[1,2-b]pyridazine Hydrobromide
While a comprehensive toxicological profile may not be readily available, the Safety Data Sheet (SDS) for the related compound 3-Bromoimidazo[1,2-b]pyridazine and 3-Bromo-pyridazine hydrobromide indicates several hazards that must be considered during disposal.
| Hazard Statement | Classification | Source |
| Causes skin irritation | Skin Irritation, Category 2 | [7] |
| Harmful if swallowed | Acute Toxicity, Oral (Category 4) | [8] |
| Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2A) | [8] |
| May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | [8] |
The presence of a bromine atom classifies this compound as a halogenated organic compound .[2][9] This is a critical piece of information for waste segregation.
Step-by-Step Disposal Protocol
This protocol is designed to provide a clear and actionable plan for the disposal of 3-Bromoimidazo[1,2-b]pyridazine hydrobromide.
Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE. This is the first line of defense against accidental exposure.
-
Gloves: Wear nitrile rubber gloves.[2] For handling larger quantities or in situations with a higher risk of splash, consider double gloving or using thicker, chemical-resistant gloves.[2]
-
Eye Protection: ANSI-approved chemical splash goggles are mandatory.[2] A face shield should be worn when handling larger quantities.[8]
-
Lab Coat: A fully buttoned lab coat is required.[2]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, work in a certified chemical fume hood.[2][10] If a fume hood is not available, a NIOSH-approved respirator may be necessary.[11]
Waste Segregation and Collection
Proper segregation is crucial for safe and compliant disposal.
-
Designate a Waste Container: Use a dedicated, properly labeled container for "Halogenated Organic Solid Waste."[2][12] The container should be made of a material compatible with the chemical, such as high-density polyethylene (HDPE).
-
Labeling: The waste container must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "3-Bromoimidazo[1,2-b]pyridazine hydrobromide"
-
The primary hazards: "Harmful," "Irritant"
-
The date the waste was first added to the container.
-
-
Collection:
-
For solid waste (e.g., residual powder, contaminated weigh boats), carefully transfer it into the designated halogenated waste container. Avoid creating dust.[8]
-
For solutions, they should be collected in a separate, compatible container labeled "Halogenated Organic Liquid Waste." Do not mix with non-halogenated solvent waste.[3]
-
Contaminated consumables (e.g., gloves, wipes) should be placed in a sealed bag and disposed of as solid hazardous waste.
-
Storage of Chemical Waste
Proper storage of waste containers is essential to prevent accidents and ensure compliance.
-
Location: Store waste containers in a designated, well-ventilated satellite accumulation area, such as a secondary containment tray within a chemical storage cabinet.[13]
-
Container Integrity: Keep the waste container securely closed at all times, except when adding waste.[12] Ensure the container is in good condition and free from leaks or external contamination.[4]
Arranging for Disposal
The final step is to arrange for the collection and disposal of the chemical waste by a licensed professional.
-
Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS office is the primary resource for information on waste disposal procedures at your institution. They will provide guidance on proper labeling, storage, and will arrange for collection by a licensed hazardous waste disposal company.
-
Do Not Dispose Down the Drain: Under no circumstances should 3-Bromoimidazo[1,2-b]pyridazine hydrobromide or its solutions be disposed of down the drain.[2] This can lead to environmental contamination and may be a violation of local regulations.
-
Do Not Evaporate: Never attempt to dispose of this chemical by evaporation in a fume hood.[5]
Workflow Diagram for Disposal
Caption: Workflow for the safe disposal of 3-Bromoimidazo[1,2-b]pyridazine hydrobromide.
Conclusion
The responsible disposal of chemical waste is a non-negotiable aspect of scientific research. By adhering to the principles of waste segregation, proper containerization, and clear labeling, and by following the step-by-step protocol outlined in this guide, researchers can ensure the safe and compliant disposal of 3-Bromoimidazo[1,2-b]pyridazine hydrobromide. Always consult your institution's Environmental Health and Safety office for specific guidance and to ensure adherence to all applicable regulations. Your commitment to safety extends beyond the lab bench to the final disposition of every chemical you handle.
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3-Bromoimidazo(1,2-b)pyridazine | C6H4BrN3 | CID 12872319 - PubChem. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
